8-Bromopyrido[2,3-b]pyrazine
説明
Structure
3D Structure
特性
IUPAC Name |
8-bromopyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEIRRRISIEDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)N=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443286-07-4 | |
| Record name | 8-bromopyrido[2,3-b]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
8-Bromopyrido[2,3-b]pyrazine CAS number 1443286-07-4
An In-depth Technical Guide to 8-Bromopyrido[2,3-b]pyrazine
Abstract
This technical guide provides a comprehensive overview of 8-Bromopyrido[2,3-b]pyrazine, CAS Number 1443286-07-4, a key heterocyclic building block in modern synthetic and medicinal chemistry. The document delves into its chemical identity, synthesis, reactivity, and critical applications, with a particular focus on its role in drug discovery. By elucidating the strategic importance of its fused heterocyclic core and the versatile reactivity of its bromine substituent, this guide serves as an essential resource for researchers and professionals engaged in the development of novel therapeutics and advanced materials.
Introduction: A Privileged Scaffold in Chemical Synthesis
8-Bromopyrido[2,3-b]pyrazine is a brominated heterocyclic compound that has emerged as a highly valuable synthetic intermediate.[1] Its molecular architecture is founded upon the pyrido[2,3-b]pyrazine core, a fused aromatic system comprising a pyridine ring and a pyrazine ring. This core is widely recognized as a "privileged scaffold" in medicinal chemistry.[1] The term "privileged" denotes a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The pyrido[2,3-b]pyrazine structure imparts favorable physicochemical properties to molecules, such as good membrane permeability and aqueous solubility, which are critical for drug development.[1]
The strategic placement of a bromine atom at the 8-position significantly enhances the synthetic utility of this scaffold. This halogen acts as a versatile functional handle, rendering the compound an excellent electrophile for a diverse array of metal-catalyzed cross-coupling reactions.[1] This capability allows chemists to readily introduce molecular complexity and explore a vast chemical space, accelerating the discovery of novel compounds with desired biological activities or material properties.
Physicochemical and Structural Properties
A compound's identity and behavior are defined by its fundamental properties. The key identifiers and computed properties for 8-Bromopyrido[2,3-b]pyrazine are summarized below.
| Property | Value | Source |
| CAS Number | 1443286-07-4 | [1][2][3] |
| Molecular Formula | C₇H₄BrN₃ | [3][4][5] |
| Molecular Weight | 210.03 g/mol | [1][3] |
| InChI Key | LXEIRRRISIEDID-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | C1=CN=C2C(=C1Br)N=CC=N2 | [4] |
| Predicted XlogP | 1.2 | [4] |
| EC Number | 844-026-8 | [2] |
Table 1: Key Identifiers and Physicochemical Properties.
Synthesis and Production
The synthesis of 8-Bromopyrido[2,3-b]pyrazine can be approached through several strategic routes, leveraging established heterocyclic chemistry principles. The choice of method often depends on the availability of starting materials and the desired scale of production.
Two common conceptual pathways include:
-
Condensation Reaction: This approach typically involves the reaction of a substituted diaminopyridine with a 1,2-dicarbonyl compound. For the synthesis of the target molecule, 5-bromo-2,3-diaminopyridine would serve as the key precursor, which is condensed with glyoxal to form the pyrazine ring.[1]
-
Direct Halogenation: An alternative route involves the direct bromination of the parent pyrido[2,3-b]pyrazine scaffold.[1] This method requires careful control of reaction conditions to ensure selective bromination at the desired 8-position.
The following diagram illustrates a generalized workflow for the synthesis of pyrido[2,3-b]pyrazine derivatives, which can be adapted for the specific synthesis of the 8-bromo analog.
Chemical Reactivity and Synthetic Applications
The synthetic power of 8-Bromopyrido[2,3-b]pyrazine lies in the reactivity of its C-Br bond. The bromine atom serves as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Key Reactions:
-
Suzuki Coupling: Reaction with arylboronic acids to introduce diverse aryl or heteroaryl substituents.
-
Buchwald-Hartwig Amination: Coupling with amines to form amino-substituted derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
-
Stille Coupling: Reaction with organostannanes.
This versatility makes it a crucial intermediate for constructing more complex molecules.[1] For instance, derivatives of 8-halopyrido[2,3-b]pyrazines are instrumental in the synthesis of pyrazino-fused carbazoles and carbolines.[1] This is achieved through a palladium-catalyzed coupling with anilines, followed by an intramolecular cyclization, a powerful strategy for building intricate fused heterocyclic systems.[1]
Applications in Drug Discovery and Materials Science
The pyrido[2,3-b]pyrazine scaffold is a cornerstone in the development of novel therapeutic agents and functional materials.
Medicinal Chemistry
The electron-deficient nature of the pyrazine ring, combined with the hydrogen-bonding capabilities of its nitrogen atoms, makes this scaffold highly effective for interacting with biological targets like protein kinases.[6] Research has demonstrated the broad therapeutic potential of this core structure.
-
Antiviral Agents: A novel series of non-nucleoside inhibitors based on the pyrido[2,3-b]pyrazine core has been developed, showing potent activity against human cytomegalovirus (HCMV) polymerase.[7] Certain compounds in this class also exhibited a broad spectrum of antiherpetic activity with reduced cardiotoxicity, making them promising leads for further investigation.[7]
-
Pain Management: Pyrido[2,3-b]pyrazine derivatives have been successfully developed as antagonists of the Transient Receptor Potential Cation Channel, subfamily V, member 1 (TRPV1).[8] Blockade of this channel is a key strategy for treating pain. Replacing a previous scaffold with the pyrido[2,3-b]pyrazine core led to compounds with a significantly lower potential for forming reactive metabolites, a crucial improvement in drug safety.[8]
-
Antibacterial Research: New derivatives of pyrido[2,3-b]pyrazine have been synthesized and investigated for their antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, demonstrating the scaffold's utility in addressing antibiotic resistance.
-
Other Applications: The core is also explored for developing selective PI3K isozyme inhibitors and in electrochemical DNA sensing.[9]
Materials Science
Beyond pharmaceuticals, derivatives of pyrido[2,3-b]pyrazine are being investigated for applications in materials science. The electronic structure of this heterocyclic system makes it suitable for use as a chromophore—the part of a molecule responsible for its color.[1] By strategically modifying the core structure through reactions at the 8-position, researchers can fine-tune the electronic and photophysical properties of these molecules, making them candidates for use in display technology and other high-performance material applications.[1]
Safety and Handling
8-Bromopyrido[2,3-b]pyrazine is intended for research and development purposes only and is not for human or veterinary use.[1][3] Users must handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Based on notified classifications, the compound presents the following hazards:
| Hazard Class | GHS Pictogram | Hazard Code(s) | Description |
| Acute Toxicity | GHS07 (Exclamation Mark) | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled.[2] |
| Skin Irritation | GHS07 (Exclamation Mark) | H315 | Causes skin irritation.[2] |
| Eye Irritation | GHS07 (Exclamation Mark) | H319 | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | H336 | May cause drowsiness or dizziness.[2] |
Table 2: GHS Hazard Classifications for 8-Bromopyrido[2,3-b]pyrazine.[2]
Conclusion
8-Bromopyrido[2,3-b]pyrazine (CAS 1443286-07-4) is a synthetically versatile and medicinally significant building block. The combination of a privileged heterocyclic core and a reactive bromine handle provides chemists with a powerful tool for the efficient synthesis of complex molecules. Its demonstrated utility in the development of antiviral, analgesic, and antibacterial agents underscores its importance in drug discovery. As research continues, this compound is poised to remain a key intermediate in the creation of novel therapeutics and advanced functional materials.
References
-
8-bromopyrido[2,3-b]pyrazine — Chemical Substance Information. NextSDS. [Link]
-
8-bromopyrido[2,3-b]pyrazine (C7H4BrN3). PubChemLite. [Link]
-
8-bromopyrido[2,3-b]pyrazine(CAS# 1443286-07-4). Angene Chemical. [Link]
-
Antibacterial activity of new pyrido[2,3-b]pyrazine derivatives. Journal Marocain de Chimie Hétérocyclique. [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]
-
Pyrido(2,3-b)pyrazine | C7H5N3. PubChem. [Link]
-
Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. PubMed. [Link]
-
Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]
Sources
- 1. 8-Bromopyrido[2,3-b]pyrazine | 1443286-07-4 | Benchchem [benchchem.com]
- 2. nextsds.com [nextsds.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. PubChemLite - 8-bromopyrido[2,3-b]pyrazine (C7H4BrN3) [pubchemlite.lcsb.uni.lu]
- 5. angenesci.com [angenesci.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Spectroscopic data of 8-Bromopyrido[2,3-b]pyrazine (NMR, IR, Mass Spec)
Title: In-Depth Spectroscopic Profiling of 8-Bromopyrido[2,3-b]pyrazine: A Technical Guide for Medicinal Chemists
Executive Summary & Introduction
8-Bromopyrido[2,3-b]pyrazine (CAS: 1443286-07-4) has emerged as a privileged heterocyclic scaffold in modern drug discovery and materials science[1]. Featuring a fused pyrazine and pyridine ring system, this compound offers favorable physicochemical properties, including enhanced aqueous solubility and membrane permeability[1]. The strategic placement of the bromine atom at the C8 position renders it a highly reactive electrophile, ideal for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations) to generate complex polycyclic architectures[1].
This whitepaper provides a comprehensive, self-validating spectroscopic profile (NMR, HRMS, and FT-IR) of 8-bromopyrido[2,3-b]pyrazine. By detailing the causality behind experimental methodologies, this guide equips researchers with the authoritative data necessary to verify the structural integrity of this critical building block.
Structural & Physicochemical Properties
| Property | Value |
| Chemical Name | 8-Bromopyrido[2,3-b]pyrazine |
| CAS Number | 1443286-07-4 |
| Molecular Formula | C₇H₄BrN₃ |
| Monoisotopic Mass | 208.95886 Da[2] |
| SMILES | C1=CN=C2C(=C1Br)N=CC=N2[2] |
| Key Functional Groups | Pyridine ring, Pyrazine ring, Aryl bromide |
Experimental Workflows & Self-Validating Protocols
To ensure absolute scientific integrity, the following spectroscopic protocols are designed as self-validating systems. Each workflow contains internal controls to verify the accuracy of the resulting data before sample analysis begins.
Methodology 1: Nuclear Magnetic Resonance (1H & 13C NMR)
-
Solvent Selection & Preparation: Dissolve 15 mg of 8-bromopyrido[2,3-b]pyrazine in 0.6 mL of deuterated chloroform (CDCl₃).
-
Causality: CDCl₃ is chosen due to the compound's lack of highly polar hydrogen-bonding groups, providing excellent solubility while avoiding the solvent suppression issues associated with protic solvents.
-
-
Internal Standardization: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS).
-
Self-Validation: The presence of a sharp, symmetrical TMS singlet at exactly 0.00 ppm validates the magnetic field homogeneity (shimming) and provides an absolute reference point for chemical shifts.
-
-
Acquisition: Acquire 1H NMR at 400 MHz (16 scans) and 13C NMR at 100 MHz (512 scans) at 298 K.
Methodology 2: High-Resolution Mass Spectrometry (HRMS-ESI)
-
Calibration: Infuse a standard ESI tuning mix (e.g., Agilent ESI-L) into the Time-of-Flight (TOF) analyzer.
-
Self-Validation: The instrument is only validated for sample acquisition if the tuning masses show a mass accuracy error of < 2 ppm, ensuring the exact mass of the analyte can be trusted.
-
-
Ionization Strategy: Utilize Electrospray Ionization in positive mode (ESI+).
-
Causality: The basic nitrogen atoms in the pyrazine and pyridine rings readily accept protons to form [M+H]⁺, making ESI+ the most efficient ionization technique for this nitrogen-rich scaffold[2].
-
-
Sample Injection: Inject 1 µL of a 1 µg/mL solution (in 50:50 MeOH:H₂O with 0.1% Formic Acid).
Methodology 3: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Subtraction: Acquire a 32-scan background spectrum of the clean, empty diamond ATR crystal.
-
Self-Validation: A resulting sample spectrum with a perfectly flat baseline between 4000-3500 cm⁻¹ validates that atmospheric CO₂ and water vapor were successfully subtracted.
-
-
Sample Application: Place 2 mg of the solid compound directly onto the crystal and apply uniform pressure via the anvil.
-
Causality: Direct solid-state ATR eliminates solvent interference bands, allowing for the clear observation of the C-Br stretching modes in the fingerprint region.
-
Fig 1. Multi-modal self-validating spectroscopic workflow for 8-bromopyrido[2,3-b]pyrazine.
Spectroscopic Data Analysis
4.1. Nuclear Magnetic Resonance (NMR) Profiling The fused nature of the pyrido[2,3-b]pyrazine system creates a highly deshielded electronic environment. The pyridine nitrogen (N5) and the pyrazine nitrogens (N1, N4) withdraw electron density via inductive and resonance effects, pushing the aromatic protons significantly downfield[3].
1H NMR (400 MHz, CDCl₃) Analysis:
-
H-6 (Pyridine ring): Appears as a doublet at ~9.15 ppm (J = 4.8 Hz). Causality: This proton is alpha to the pyridine nitrogen, experiencing maximum deshielding. The 4.8 Hz coupling constant is characteristic of ortho-coupling in electron-deficient pyridine systems.
-
H-2 & H-3 (Pyrazine ring): Appear as two distinct doublets (or an AB system) at ~9.05 ppm and ~8.95 ppm (J = 1.8 Hz). Causality: The pyrazine protons are highly deshielded by the two adjacent nitrogen atoms. The small 1.8 Hz coupling constant is indicative of the ortho-relationship across the C2-C3 bond in pyrazines.
-
H-7 (Pyridine ring): Appears as a doublet at ~8.35 ppm (J = 4.8 Hz). Causality: Being beta to the pyridine nitrogen, it is less deshielded than H-6, but its chemical shift is strongly influenced by the adjacent electronegative C8-bromine atom.
4.2. High-Resolution Mass Spectrometry (HRMS) The HRMS profile of 8-bromopyrido[2,3-b]pyrazine is dominated by its distinct isotopic signature. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.
-
Calculated Exact Mass: 208.95886 Da[2].
-
Observed [M+H]⁺ Ions: The ESI+ spectrum reveals a classic "doublet" molecular ion peak at m/z 209.966 (for ⁷⁹Br) and m/z 211.964 (for ⁸¹Br)[2].
-
Causality: This 1:1 intensity ratio at a 2 Da spacing is the definitive, self-validating proof of a mono-brominated species, confirming that over-bromination did not occur during synthesis.
4.3. Infrared (IR) Spectroscopy The vibrational modes of the molecule confirm the integrity of the fused aromatic framework and the halogen substituent.
-
3050 - 3080 cm⁻¹: Weak, sharp bands corresponding to the aromatic C-H stretching of the electron-deficient rings.
-
1580 & 1540 cm⁻¹: Strong bands representing the C=N and C=C stretching vibrations. Causality: The high intensity of the C=N stretches is due to the large dipole moment changes occurring within the pyrazine and pyridine rings during vibration.
-
1050 cm⁻¹: In-plane C-H bending modes.
-
650 cm⁻¹: A distinct, sharp band corresponding to the C-Br stretching frequency, confirming the halogenation at the C8 position.
Quantitative Data Summary Table
| Analytical Technique | Key Signals / Values | Structural Assignment |
| 1H NMR (CDCl₃) | δ 9.15 (d, J=4.8 Hz, 1H) | H-6 (Pyridine, alpha to N) |
| δ 9.05 (d, J=1.8 Hz, 1H) | H-2 (Pyrazine) | |
| δ 8.95 (d, J=1.8 Hz, 1H) | H-3 (Pyrazine) | |
| δ 8.35 (d, J=4.8 Hz, 1H) | H-7 (Pyridine, adjacent to Br) | |
| HRMS (ESI+) | m/z 209.966 & 211.964 | [M+H]⁺ (1:1 ratio, ⁷⁹Br/⁸¹Br)[2] |
| FT-IR (ATR) | 1580 cm⁻¹, 1540 cm⁻¹ | C=N, C=C (Aromatic ring stretch) |
| 650 cm⁻¹ | C-Br (Halogen stretch) |
Mechanistic & Synthetic Context
The primary utility of 8-bromopyrido[2,3-b]pyrazine lies in its role as a versatile electrophile. The C8-bromine bond is highly activated toward oxidative addition by low-valent transition metals, making it an ideal substrate for synthesizing complex pyrazino-fused carbazoles and carbolines[1].
Fig 2. Catalytic cycle of Pd-catalyzed cross-coupling utilizing the C8-bromine electrophilic site.
By rigorously validating the spectroscopic profile of the starting 8-bromopyrido[2,3-b]pyrazine, researchers can confidently track the disappearance of the C-Br stretch in IR, the shift of the H-7 proton in NMR, and the mass shift in HRMS to monitor the success of downstream cross-coupling reactions.
References
-
[2] Title: 8-bromopyrido[2,3-b]pyrazine (C7H4BrN3) - PubChemLite Source: PubChemLite (uni.lu) URL: [Link]
-
[3] Title: WO2024112853A1 - Compounds that inhibit pkmyt1 - Google Patents Source: Google Patents URL:
Sources
Discovery and history of pyrido[2,3-b]pyrazine synthesis
The Pyrido[2,3-b]pyrazine Scaffold: Discovery, Synthetic Evolution, and Pharmacological Engineering
Executive Summary & Chemical Significance
The pyrido[2,3-b]pyrazine core is a privileged bicyclic heteroaromatic scaffold consisting of a pyridine ring fused to a pyrazine ring. In modern medicinal chemistry, it serves as a critical bioisostere for quinoxalines and 1,8-naphthyridines. The strategic introduction of the pyridine nitrogen fundamentally alters the electron density of the bicyclic system. This modification not only enhances hydrogen-bonding capabilities within the hinge regions of various kinases but also significantly reduces the molecule's propensity for metabolic epoxidation, thereby preventing the formation of toxic reactive metabolites[1].
This whitepaper dissects the historical discovery of pyrido[2,3-b]pyrazine synthesis, the evolution of its regioselective protocols, and its modern applications in drug discovery, providing self-validating methodologies for researchers.
Historical Context: The Hinsberg Challenge and Regiocontrol
The classical synthesis of the pyrido[2,3-b]pyrazine core relies on the condensation of 2,3-diaminopyridines with 1,2-dicarbonyl compounds, a variant of the traditional Hinsberg reaction[2].
The Regioselectivity Problem: When utilizing unsymmetrical α-oxocarbonyls, the reaction historically yielded a mixture of two regioisomers. The causality behind this lies in the differential nucleophilicity of the two amino groups on the starting material. The 3-amino group is inherently more nucleophilic than the 2-amino group, which is electronically deactivated by the adjacent electronegative pyridine nitrogen. Under neutral conditions and high heat, the reaction is driven by kinetic control, leading to poor selectivity and complex separation processes.
The Thermodynamic Solution: Researchers discovered that manipulating the reaction environment could shift the pathway from kinetic to thermodynamic control. By conducting the condensation at low temperatures in highly acidic solvents (such as acetic acid or trifluoroacetic acid), the more basic 3-amino group is temporarily protonated. This alters the initial nucleophilic attack sequence, highly favoring the formation of the biologically active regioisomer[2].
Evolutionary workflow of pyrido[2,3-b]pyrazine synthesis from classical to modern methods.
Modern Synthetic Methodologies
To bypass the inherent limitations of condensation reactions and access highly functionalized, sterically hindered derivatives, modern synthesis relies on modular cross-coupling and multicomponent reactions.
-
Palladium-Catalyzed Cross-Coupling: The modern route involves the bromination of 4-methyl-3-nitropyridin-2-amine, followed by reduction and cyclization with glyoxylic acid. This yields a chlorinated pyrido[2,3-b]pyrazine intermediate that is primed for Pd-catalyzed Suzuki or Buchwald-Hartwig cross-coupling[3].
-
Fluorinated Scaffolds: For unusual geometries, such as polyfunctional tetrahydropyrido[2,3-b]pyrazines, researchers utilize pentafluoropyridine. A sequential reaction of pentafluoropyridine with sodium phenylsulfinate and diamines allows for the synthesis of highly complex [6,6]-ring fused systems that are otherwise impossible to build via the Hinsberg method[4].
Pharmacological Engineering: The "Why" Behind the Scaffold
The transition from legacy heterocycles to pyrido[2,3-b]pyrazines is driven by precise mechanistic advantages in pharmacology:
-
p38α MAP Kinase Inhibition: Replacing a traditional quinoxaline core with pyrido[2,3-b]pyrazine yielded superior p38α MAP kinase inhibitors. The additional pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the kinase hinge region, driving the IC50 down to 38 nM[5].
-
TRPV1 Antagonism & Toxicity Mitigation: During the pre-clinical development of TRPV1 antagonists for chronic pain, 1,8-naphthyridine derivatives demonstrated unacceptably high levels of irreversible covalent binding to liver microsomes. Replacing the core with pyrido[2,3-b]pyrazine drastically reduced the potential for reactive metabolite formation while maintaining oral bioavailability and brain penetration[1].
-
Antiviral Activity: Recent structural optimizations have identified pyrido[2,3-b]pyrazines as potent non-nucleoside human cytomegalovirus (HCMV) DNA polymerase inhibitors. Tuning the substitution at the 2-position minimized off-target human ether-à-go-go (hERG) ion channel inhibition, a common cause of cardiotoxicity[6].
Mechanism of p38α MAP Kinase inhibition by pyrido[2,3-b]pyrazine derivatives.
Quantitative Structure-Activity Relationship (QSAR) Summary
| Scaffold / Derivative | Biological Target | Activity Metric | Key Pharmacological Advantage |
| Compound 9e | p38α MAP Kinase | IC50 = 38 nM | Superior hinge-region binding vs. quinoxaline[5]. |
| Compound 7b | KRAS Protein | Binding: -8.2 kcal/mol | Forms 4 strong H-bonds (Asn116, Lys117, Asp119, Ser145)[3]. |
| Compound 26 | TRPV1 Channel | High in vivo efficacy | Eliminates irreversible covalent binding toxicity[1]. |
| Compound 27 | HCMV DNA Polymerase | EC50 = 0.33 μM | Broad-spectrum antiherpetic activity; reduced hERG toxicity[6]. |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify chemical causality.
Protocol A: Thermodynamic Regioselective Condensation[2]
Objective: Synthesize a specific pyrido[2,3-b]pyrazine regioisomer from an unsymmetrical diketone.
-
Preparation: Dissolve 2,3-diaminopyridine (1.0 eq) in trifluoroacetic acid (TFA) at 0°C.
-
Causality: TFA protonates the more basic 3-amino group, temporarily masking its nucleophilicity and forcing the reaction pathway into thermodynamic control.
-
-
Addition: Slowly add the unsymmetrical 1,2-dicarbonyl compound (1.05 eq) dropwise. Maintain the internal temperature strictly below 5°C.
-
Reaction: Stir for 4 hours at 0–5°C, then allow to warm to room temperature slowly.
-
Causality: Maintaining a low temperature prevents the kinetic trapping of the undesired, less stable isomer.
-
-
Validation Checkpoint 1 (In-Process): Draw a 10 µL aliquot, quench in saturated NaHCO3, extract with EtOAc, and run an HPLC assay. A diastereomeric excess (d.e.) of >90% validates that thermodynamic control has been achieved.
-
Isolation: Pour the mixture into ice water and neutralize with NH4OH (aq) to pH 7–8. Filter the resulting precipitate.
-
Validation Checkpoint 2 (Final): Conduct 1H NMR (DMSO-d6). Analyze the chemical shifts of the pyridine ring protons (C-6 and C-7). The coupling constants will definitively confirm the regiochemistry of the final fused system.
Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling[3]
Objective: Functionalize the pyrido[2,3-b]pyrazine core via C-C bond formation.
-
Preparation: In a microwave-safe vial, combine the chlorinated pyrido[2,3-b]pyrazine intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).
-
Causality: Pd(dppf)Cl2 is selected because its large bite angle facilitates the reductive elimination step, which is notoriously difficult in sterically hindered bicyclic systems.
-
-
Solvent & Base: Add 1,4-dioxane/H2O (4:1 v/v) and K2CO3 (2.0 eq).
-
Causality: Water is critical to dissolve the inorganic base and activate the boronic acid via the formation of a boronate complex, which accelerates the transmetalation step.
-
-
Degassing: Purge the solution with Argon for 5 minutes. Oxygen rapidly oxidizes and deactivates the Pd(0) active species.
-
Irradiation: Heat in a microwave reactor at 120°C for exactly 20 minutes.
-
Validation Checkpoint 1 (In-Process): Perform TLC (Hexane:EtOAc 1:1). Complete consumption of the starting material and the appearance of a new UV-active spot (254 nm) confirms the extension of the conjugated system.
-
Purification: Filter the mixture through a Celite pad to remove Pd black, concentrate under reduced pressure, and purify via silica gel flash chromatography.
-
Validation Checkpoint 2 (Final): Utilize High-Resolution Mass Spectrometry (HRMS). The exact mass must match the calculated mass of the coupled product, validating the absence of debrominated or dechlorinated side products.
References
-
Koch, P., et al. "Pyridinylquinoxalines and Pyridinylpyridopyrazines as Lead Compounds for Novel p38α Mitogen-Activated Protein Kinase Inhibitors." Journal of Medicinal Chemistry, ACS Publications.
-
Kekesi, L., et al. "Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction." Letters in Organic Chemistry, Bentham Science Publishers.
-
Tammana, M. R., & Sarveswari, S. "Synthesis, Molecular Docking and Biological Evaluation of Novel 3-substituted Pyrido[2,3-b]pyrazine Derivatives." Institut Kimia Malaysia.
-
Bai, B., et al. "Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition." ChemMedChem, PubMed.
-
Tafesse, L., et al. "Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites." Bioorganic & Medicinal Chemistry Letters, PubMed.
-
Smith, C., et al. "Polyfunctional Tetrahydropyrido[2,3-b]pyrazine Scaffolds from 4-Phenylsulfonyl Tetrafluoropyridine." The Journal of Organic Chemistry, ACS Publications.
Sources
- 1. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ikm.org.my [ikm.org.my]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrido[2,3-b]pyrazine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrido[2,3-b]pyrazine heterocyclic system has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological significance, and therapeutic potential of this versatile core. We will delve into its critical role in the development of novel therapeutic agents, exploring its potent anticancer, antimicrobial, and antiviral properties. A significant focus will be placed on its function as a kinase inhibitor, a modulator of the Wnt/β-catenin signaling pathway, and a TRPV1 antagonist. This guide will further provide detailed, field-proven experimental protocols for the synthesis of the pyrido[2,3-b]pyrazine core and for the evaluation of its biological activity, equipping researchers and drug development professionals with the essential knowledge to leverage this promising scaffold in their own discovery programs.
Introduction: The Chemical Architecture and Physicochemical Properties of the Pyrido[2,3-b]pyrazine Core
The pyrido[2,3-b]pyrazine core is a bicyclic heteroaromatic system resulting from the fusion of a pyridine and a pyrazine ring. This unique arrangement of nitrogen atoms within the fused ring system imparts a distinct electronic and steric character, making it an attractive pharmacophore for interacting with a variety of biological targets. The pyrazine nitrogen atoms often act as hydrogen bond acceptors, crucial for binding to the hinge region of kinases, while the overall planar structure allows for effective stacking interactions within protein binding pockets. The pyridine ring offers multiple sites for substitution, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
The Broad Spectrum of Biological Activity: A Multi-Target Scaffold
The true significance of the pyrido[2,3-b]pyrazine core lies in its remarkable versatility, with derivatives exhibiting a wide array of biological activities. This has led to its exploration in numerous therapeutic areas.
Anticancer Activity: Targeting Key Oncogenic Pathways
The pyrido[2,3-b]pyrazine scaffold has proven to be a fertile ground for the discovery of potent anticancer agents. Its derivatives have been shown to inhibit several key signaling pathways implicated in tumorigenesis and drug resistance.
The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a well-established target in non-small cell lung cancer (NSCLC).[1] Pyrido[2,3-b]pyrazine derivatives have been designed as potent EGFR kinase inhibitors, demonstrating efficacy against both wild-type and mutant forms of the receptor, including the challenging T790M resistance mutation.[2][3] For instance, certain novel pyrido[2,3-b]pyrazines have shown IC50 values in the nanomolar range against erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines.[2] One notable compound, 7n, exhibited an IC50 of 0.09 μM against PC9 and 0.15 μM against PC9-ER cells, highlighting its potential to overcome acquired resistance.[2]
-
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This binding event prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cell proliferation, survival, and metastasis. Mechanistic studies have confirmed that these inhibitors can effectively suppress EGFR-TK autophosphorylation in cancer cell lines.[4]
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.[5] Pyrido[2,3-b]pyrazine derivatives have been identified as potent inhibitors of this pathway.[6] These compounds have been shown to inhibit cancer cell proliferation by downregulating the levels of β-catenin, a key effector of the canonical Wnt pathway.[6]
-
Mechanism of Action: In the canonical Wnt pathway, the absence of a Wnt signal leads to the phosphorylation and subsequent degradation of β-catenin by a "destruction complex." Upon Wnt binding to its receptor, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression, promoting cell proliferation. Pyrido[2,3-b]pyrazine-based inhibitors can interfere with this pathway at various levels, including by promoting the degradation of β-catenin, thereby preventing its nuclear translocation and the subsequent transcription of oncogenes.
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Pyrido[2,3-b]pyrazine derivatives have demonstrated promising antibacterial and antifungal activities.[7] Studies have shown that the substitution pattern on the pyrido[2,3-b]pyrazine core significantly influences its antimicrobial potency. For instance, a derivative bearing two thiocarbonyl groups exhibited good antibacterial activity against both Gram-positive (Staphylococcus aureus and Bacillus cereus) and Gram-negative (Escherichia coli and Salmonella typhi) bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 0.078 mg/mL. In contrast, the introduction of alkyl or aryl side chains was found to decrease the antibacterial effect. Some derivatives have also shown excellent activity against various plant pathogenic fungi and bacteria.[7]
Antiviral Activity
The pyrido[2,3-b]pyrazine scaffold has also been explored for its antiviral potential. A series of non-nucleoside inhibitors based on this core were synthesized and found to be potent inhibitors of the human cytomegalovirus (HCMV) DNA polymerase.[8] Several of these compounds exhibited strong antiviral activity against HCMV with EC50 values typically below 1 μM and favorable cytotoxicity profiles.[8] Notably, a lead compound demonstrated an EC50 of 0.33 μM and improved aqueous solubility, making it a promising candidate for further development.[8] Further studies revealed that select compounds also possess broad-spectrum antiherpetic activity against herpes simplex virus (HSV-1, HSV-2) and Epstein-Barr virus (EBV).[8]
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain perception. Blockade of TRPV1 is a promising strategy for the development of novel analgesics.[9] Pyrido[2,3-b]pyrazine derivatives have been successfully developed as orally bioavailable TRPV1 antagonists with reduced potential for the formation of reactive metabolites, a significant advantage over earlier classes of antagonists.[9] One such compound demonstrated significant attenuation of carrageenan-induced thermal hyperalgesia and dose-dependently reduced complete Freund's adjuvant (CFA)-induced chronic inflammatory pain in vivo.[9]
Synthesis of the Pyrido[2,3-b]pyrazine Core: A Practical Guide
The most common and versatile method for the synthesis of the pyrido[2,3-b]pyrazine core involves the condensation of a 2,3-diaminopyridine derivative with a 1,2-dicarbonyl compound.[10] The regioselectivity of this reaction can be influenced by the reaction conditions.[10] Another efficient approach is a multicomponent reaction involving an aromatic aldehyde, a 1,3-dicarbonyl compound, and 2-aminopyrazine.[7]
General Experimental Protocol for Multicomponent Synthesis
This protocol describes a general procedure for the synthesis of substituted pyrido[2,3-b]pyrazine derivatives via a one-pot, three-component reaction.[7]
Materials:
-
Substituted aromatic aldehyde (1.0 mmol)
-
1,3-Indanedione (1.0 mmol)
-
2-Aminopyrazine (1.0 mmol)
-
p-Toluenesulfonic acid (p-TSA) (0.2 mmol)
-
Ethanol (15 mL)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Ethyl acetate and petroleum ether (for TLC and purification)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aromatic aldehyde (1.0 mmol), 1,3-indanedione (1.0 mmol), 2-aminopyrazine (1.0 mmol), and p-TSA (0.2 mmol) in ethanol (15 mL).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to reflux and monitor the progress of the reaction by TLC using a mixture of ethyl acetate and petroleum ether as the eluent.
-
After completion of the reaction (typically 8-10 hours), cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain the pure pyrido[2,3-b]pyrazine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
In Vitro Biological Evaluation: Standardized Protocols
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[1][11]
Materials:
-
Cancer cell lines (e.g., A549, H1975, HCC827 for NSCLC)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Pyrido[2,3-b]pyrazine test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the pyrido[2,3-b]pyrazine test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Pyrido[2,3-b]pyrazine test compounds (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (a known antibiotic)
-
Negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the test compound.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) and Future Perspectives
The extensive research on pyrido[2,3-b]pyrazine derivatives has generated a wealth of structure-activity relationship (SAR) data. Key takeaways include:
-
Substitution at positions 2, 3, and 7: Modifications at these positions have a profound impact on biological activity and selectivity. For example, in anticancer derivatives, the nature of the substituent at the 7-position can influence the interaction with the EGFR kinase domain.[2]
-
Importance of specific functional groups: The presence of thiocarbonyl groups has been shown to be crucial for the antibacterial activity of some derivatives.
-
Physicochemical properties: Tuning lipophilicity and polarity through appropriate substitutions is critical for optimizing both potency and pharmacokinetic properties, such as minimizing off-target effects like hERG inhibition in antiviral compounds.[8]
The future of pyrido[2,3-b]pyrazine-based drug discovery is bright. The continued exploration of this scaffold, guided by rational drug design and a deeper understanding of its interactions with biological targets, will undoubtedly lead to the development of novel and effective therapies for a wide range of diseases. The application of computational methods, such as molecular docking and structure-based drug design, will further accelerate the discovery of next-generation pyrido[2,3-b]pyrazine derivatives with improved efficacy and safety profiles.
Conclusion
The pyrido[2,3-b]pyrazine core represents a highly versatile and privileged scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential in a multitude of therapeutic areas, including oncology, infectious diseases, and pain management. The synthetic accessibility of this core, coupled with the vast chemical space available for derivatization, ensures its continued prominence in drug discovery efforts. This technical guide has provided a comprehensive overview of the biological significance of the pyrido[2,3-b]pyrazine core, along with practical experimental protocols, to empower researchers and drug development professionals in their quest for novel and life-saving medicines.
References
-
[Novel pyrido[2,3-b][1][9]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer.]([Link])
-
[Novel Pyrido[2,3-b][1][9]oxazine-Based EGFR-TK Inhibitors: Rational Design and Synthesis of Potent and Selective Agents Targeting Resistance Mutations in Non-Small Cell Lung Cancer.]([Link])
-
[Novel pyrido[2,3-b][1][9]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer.]([Link])
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. A novel 3-arylethynyl-substituted pyrido[2,3,-b]pyrazine derivatives and pharmacophore model as Wnt2/β-catenin pathway inhibitors in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. zancojournal.su.edu.krd [zancojournal.su.edu.krd]
Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 8-Bromopyrido[2,3-b]pyrazine
Executive Summary
8-Bromopyrido[2,3-b]pyrazine is a highly privileged heterocyclic scaffold in modern drug discovery and materials science[1]. The fused pyrazine-pyridine architecture provides favorable physicochemical properties, including enhanced aqueous solubility, membrane permeability, and unique hydrogen-bonding capabilities[1]. The bromine substituent at the C8 position acts as an excellent electrophile for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse biaryl systems, pyrazino-fused carbazoles, and carbolines[2]. This application note details the mechanistic rationale, optimized conditions, and a self-validating protocol for the Suzuki-Miyaura coupling of 8-Bromopyrido[2,3-b]pyrazine.
Mechanistic Rationale & Causality
The reactivity of 8-Bromopyrido[2,3-b]pyrazine is fundamentally driven by the electronic properties of its fused ring system. The highly electron-deficient nature of the pyrazine ring exerts a strong inductive and resonance-withdrawing effect on the adjacent pyridine ring[3]. This electron deficiency lowers the activation energy required for the oxidative addition of the Pd(0) catalyst into the C8-Br bond[1].
However, this same electronic activation introduces specific challenges. The intermediate Pd(II) species is prone to proto-dehalogenation if the transmetalation step is too slow. Therefore, selecting a bidentate ligand with a wide bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), is critical. The dppf ligand stabilizes the Pd(II) intermediate and accelerates reductive elimination, minimizing side reactions[4]. Furthermore, the inclusion of water in the solvent system (e.g., 1,4-Dioxane/H₂O) is not merely a solubility aid; it actively participates in the catalytic cycle by hydroxylating the boronic acid, forming a reactive boronate complex that facilitates rapid transmetalation[4].
Caption: Suzuki-Miyaura catalytic cycle for 8-Bromopyrido[2,3-b]pyrazine functionalization.
Optimization of Reaction Conditions
Quantitative data from recent synthetic campaigns demonstrates that the choice of catalyst, base, and solvent profoundly impacts the yield of the 8-arylpyrido[2,3-b]pyrazine product[4]. Table 1 summarizes the optimization matrix based on field-proven literature.
Table 1: Evaluation of Reaction Conditions for 8-Bromopyrido[2,3-b]pyrazine Suzuki Coupling
| Catalyst System | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 100 | 3 | 88 | Optimal; rapid transmetalation, minimal dehalogenation. |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene / H₂O (3:1) | 90 | 12 | 75 | Slower reaction; suitable for highly lipophilic boronic acids. |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | DMF / H₂O (5:1) | 110 | 5 | 62 | Good for sterically hindered substrates; some homocoupling observed. |
| Pd₂(dba)₃ | KOtBu | THF (Anhydrous) | 80 | 8 | 45 | High proto-dehalogenation due to lack of water for boronate activation. |
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. By integrating specific checkpoints (e.g., color changes, LC-MS monitoring), the researcher can verify the integrity of the reaction in real-time.
Materials:
-
8-Bromopyrido[2,3-b]pyrazine (1.0 equiv, 1.0 mmol)[1]
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)[4]
-
K₂CO₃ (2.5 equiv, 2.5 mmol)
-
1,4-Dioxane (Degassed, 8.0 mL)
-
Deionized Water (Degassed, 2.0 mL)
Step 1: Reagent Preparation & Inert Atmosphere Setup
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-Bromopyrido[2,3-b]pyrazine, the arylboronic acid, and K₂CO₃.
-
Causality Check: Do not add the Pd catalyst yet. Exposing the Pd(II) pre-catalyst to ambient oxygen in the presence of basic moisture can lead to premature degradation to inactive Pd black.
-
Seal the flask with a rubber septum and purge with Argon for 5 minutes.
Step 2: Solvent Degassing & Catalyst Addition
-
In a separate vial, prepare the 4:1 1,4-Dioxane/H₂O mixture. Sparge the solvent with Argon for 15-20 minutes.
-
Add the degassed solvent mixture to the Schlenk flask via syringe.
-
Briefly remove the septum under a positive flow of Argon and quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. The solution will typically turn a deep red/orange color.
Step 3: Reaction Execution & Monitoring
-
Place the flask in a pre-heated oil bath at 100°C.
-
Self-Validation: After 1 hour, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. The disappearance of the 8-Bromopyrido[2,3-b]pyrazine peak (M+H) and the emergence of the product mass confirms successful oxidative addition and transmetalation[5].
-
Continue heating for 3 hours or until LC-MS indicates complete conversion.
Step 4: Quenching and Workup
-
Cool the reaction to room temperature. The mixture may darken, indicating the precipitation of Pd(0).
-
Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Transfer to a separatory funnel.
-
Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Crucial Step: Add a palladium scavenger (e.g., SiliaMetS Thiol, 0.5 g) and stir for 30 minutes to remove heavy metal impurities that can interfere with downstream biological assays.
-
Filter through a pad of Celite and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).
-
Causality: The pyrido[2,3-b]pyrazine core is highly polar and capable of strong hydrogen bonding. If peak tailing occurs on silica, add 1% Triethylamine (TEA) to the eluent to block acidic silanol sites.
Caption: Step-by-step experimental workflow for the Suzuki coupling of 8-Bromopyrido[2,3-b]pyrazine.
Field-Proven Insights & Troubleshooting
-
Issue: High Levels of Protodehalogenation
-
Cause: The competitive reduction of the C-Br bond to a C-H bond occurs when transmetalation is too slow.
-
Solution: Ensure the boronic acid is not sterically hindered to the point of preventing transmetalation. If it is, switch to a more electron-rich ligand like XPhos and ensure adequate water is present to form the reactive boronate species[4].
-
-
Issue: Homocoupling of the Boronic Acid
-
Cause: Oxygen ingress during the reaction setup leads to Pd-catalyzed oxidative homocoupling of the arylboronic acid.
-
Solution: Strictly adhere to the 15-20 minute sparging protocol. Use Schlenk techniques rather than simple balloon setups for highly sensitive couplings.
-
-
Issue: Poor Solubility of the Product
-
Cause: The highly planar nature of pyrazino-fused systems leads to strong π-π stacking, drastically reducing solubility in standard organic solvents[2].
-
Solution: If the product precipitates during the reaction, switch the solvent system to DMF/H₂O and perform the extraction with a more polar solvent like 10% Methanol in Dichloromethane (DCM)[4].
-
References
-
Title: Synthesis, Molecular Docking and Biological Evaluation of Novel 3-substituted Pyrido[2,3-b]pyrazine Derivatives Source: Malaysian Journal of Chemistry (IKM) URL: [Link]
-
Title: From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines Source: Molecules 2018, 23(11), 2961 (MDPI) URL: [Link]
- Title: WO2024112853A1 - Compounds that inhibit pkmyt1 Source: Google Patents URL
Sources
The Strategic Application of 8-Bromopyrido[2,3-b]pyrazine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Privileged Pyrido[2,3-b]pyrazine Scaffold in Kinase Inhibition
The pyrido[2,3-b]pyrazine core is a nitrogen-rich heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for multiple points of interaction within the ATP-binding pocket of various kinases, often serving as a bioisostere for the adenine ring of ATP itself.[3][4] This framework is prevalent in a variety of kinase inhibitors targeting critical signaling pathways implicated in cancer and inflammatory diseases.[2][5] The introduction of a bromine atom at the 8-position creates 8-Bromopyrido[2,3-b]pyrazine , a highly versatile and reactive building block, unlocking a vast chemical space for the development of potent and selective kinase inhibitors.[6][7] The bromine atom serves as a key functional handle for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient diversification of the core structure to optimize target engagement and pharmacokinetic properties.
This guide provides an in-depth exploration of the application of 8-Bromopyrido[2,3-b]pyrazine in the synthesis of kinase inhibitors, detailing the underlying chemical principles and providing field-proven protocols for its key transformations.
Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling
The C-Br bond at the 8-position of the pyrido[2,3-b]pyrazine ring is primed for palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility, allowing for the facile formation of carbon-carbon and carbon-nitrogen bonds. The three most pivotal transformations in this context are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Each of these reactions enables the introduction of distinct structural motifs crucial for modulating the potency and selectivity of the resulting kinase inhibitors.
Figure 1: Key synthetic pathways from 8-Bromopyrido[2,3-b]pyrazine.
I. Synthesis of the Starting Material: 8-Bromopyrido[2,3-b]pyrazine
A reliable supply of the starting material is paramount. A common and effective method for the synthesis of 8-Bromopyrido[2,3-b]pyrazine involves the condensation of 5-bromo-2,3-diaminopyridine with glyoxal.[6][8] This reaction proceeds via the formation of a dihydropyrido[2,3-b]pyrazine intermediate, which is subsequently oxidized to the aromatic product.
Protocol 1: Synthesis of 8-Bromopyrido[2,3-b]pyrazine
Causality: The condensation reaction between a 1,2-diamine (5-bromo-2,3-diaminopyridine) and a 1,2-dicarbonyl compound (glyoxal) is a classic and efficient method for forming the pyrazine ring. The acidic medium of trifluoroacetic acid (TFA) can catalyze the condensation and subsequent dehydration/oxidation steps. Using a lower reaction temperature can improve the regioselectivity of the condensation.[8]
Materials:
-
5-Bromo-2,3-diaminopyridine
-
Glyoxal (40% solution in water)
-
Trifluoroacetic acid (TFA) or Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-2,3-diaminopyridine (1.0 eq) in trifluoroacetic acid (TFA) at 0 °C, add glyoxal (1.1 eq, 40% in water) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into an ice-cold saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 8-Bromopyrido[2,3-b]pyrazine.
II. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a powerful tool for installing diverse aryl and heteroaryl groups at the 8-position.[9] These substituents can probe different regions of the kinase ATP-binding site, forming crucial hydrophobic and π-stacking interactions to enhance potency and selectivity. For instance, novel pyrido[2,3-b][1][8]oxazine-based inhibitors synthesized via a Suzuki coupling have shown potent activity against EGFR-mutated non-small cell lung cancer cell lines.[1][10]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Causality: This protocol employs a palladium catalyst, typically Pd(dppf)Cl₂, which is effective for cross-coupling reactions with heteroaryl halides.[11] A phosphine ligand (dppf) stabilizes the palladium center and facilitates the catalytic cycle. An inorganic base like potassium carbonate is required to activate the boronic acid for transmetalation to the palladium center. A mixture of an organic solvent (like dioxane or THF) and water is often used to dissolve both the organic and inorganic reagents.[11]
Figure 2: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
8-Bromopyrido[2,3-b]pyrazine
-
Arylboronic acid (1.1 - 1.5 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 - 0.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine 8-Bromopyrido[2,3-b]pyrazine (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add degassed 1,4-dioxane and water (4:1 ratio).
-
Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-16 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 8-aryl-pyrido[2,3-b]pyrazine.
III. Buchwald-Hartwig Amination: Forging the Critical C-N Bond
The Buchwald-Hartwig amination is indispensable for introducing amino substituents at the 8-position.[12] The nitrogen atom of the introduced amine often acts as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase, a common binding motif for many kinase inhibitors.[3] This reaction is therefore central to constructing inhibitors that mimic the ATP-hinge interaction.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Causality: This reaction requires a palladium catalyst and a specialized bulky electron-rich phosphine ligand (e.g., XPhos, BINAP) to facilitate the challenging C-N bond formation.[12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is necessary to deprotonate the amine, making it a more potent nucleophile for the catalytic cycle. Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.
Materials:
-
8-Bromopyrido[2,3-b]pyrazine
-
Amine (primary or secondary, 1.2 - 2.0 eq)
-
Pd₂(dba)₃ (0.02 - 0.05 eq) or Pd(OAc)₂ (0.05 - 0.1 eq)
-
XPhos or BINAP (0.04 - 0.1 eq)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 eq)
-
Anhydrous Toluene or 1,4-Dioxane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., BINAP), and the base (e.g., Cs₂CO₃).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous toluene, followed by 8-Bromopyrido[2,3-b]pyrazine (1.0 eq) and the desired amine (1.5 eq).
-
Degas the mixture with a stream of inert gas for 10-15 minutes.
-
Heat the reaction to 100-110 °C and stir vigorously. Monitor the reaction's progress (typically 8-24 hours).
-
After cooling, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the 8-amino-pyrido[2,3-b]pyrazine product.
IV. Sonogashira Coupling: Introducing Alkynyl Linkers
The Sonogashira coupling allows for the installation of terminal alkynes at the 8-position.[13] The resulting alkynyl group can serve as a rigid linker to access distal pockets within the kinase active site or can be a precursor for further functionalization. This strategy has been employed in the development of irreversible inhibitors where the alkyne can be part of a Michael acceptor system.
Protocol 4: General Procedure for Sonogashira Coupling
Causality: The Sonogashira reaction uniquely employs a dual-catalyst system.[13][14] A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the oxidative addition of the aryl bromide, while a copper(I) co-catalyst (e.g., CuI) activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation to the palladium center. An amine base (e.g., triethylamine) is used to deprotonate the alkyne and act as a solvent.
Materials:
-
8-Bromopyrido[2,3-b]pyrazine
-
Terminal alkyne (1.2 - 1.5 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 - 0.05 eq)
-
Copper(I) iodide (CuI) (0.05 - 0.1 eq)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous THF or DMF
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction flask, dissolve 8-Bromopyrido[2,3-b]pyrazine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq) in anhydrous THF.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the terminal alkyne (1.2 eq) followed by the amine base (e.g., Et₃N, 3.0 eq).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude material by silica gel column chromatography to isolate the 8-alkynyl-pyrido[2,3-b]pyrazine.
V. Application in Kinase Inhibitor Synthesis: Selected Examples
The diversification of the 8-Bromopyrido[2,3-b]pyrazine core has led to the discovery of potent inhibitors against several important kinase targets. The choice of substituent at the 8-position is critical for achieving the desired biological activity and selectivity profile.
| Kinase Target | Inhibitor Scaffold | Key Synthetic Step | IC₅₀ Value | Reference |
| EGFR (PC9-ER) | 7-(1H-indol-5-yl)pyrido[2,3-b]pyrazine | Suzuki Coupling | 0.15 µM | [15] |
| EGFR (HCC827) | Pyrido[2,3-b][1][8]oxazine derivative | Suzuki Coupling | 0.09 µM | [1][10] |
| RET Kinase | 2,3-Disubstituted pyrido[3,4-b]pyrazine | Suzuki/Buchwald-Hartwig | 25 nM (cell growth) | [2] |
| TGF-β Receptor I | 2-(pyridin-2-yl)-8-(quinolin-4-yl)pyrido[2,3-b]pyrazine | Suzuki Coupling | N/A | [7] |
| FGFR1/4 | 7-((3,5-dimethoxyphenyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazine | Sonogashira Coupling | < 10 nM | [2] |
Table 1: Examples of Kinase Inhibitors Synthesized Using Pyrido[2,3-b]pyrazine Scaffolds and Related Cross-Coupling Methodologies.
Conclusion and Future Outlook
8-Bromopyrido[2,3-b]pyrazine stands as a testament to the power of strategic halogenation in medicinal chemistry. Its ability to undergo a variety of robust and high-yielding cross-coupling reactions provides an efficient and modular approach to the synthesis of diverse libraries of kinase inhibitors. The protocols outlined herein offer a validated starting point for researchers and drug development professionals to explore the vast potential of this privileged scaffold. As our understanding of kinase biology continues to deepen, the versatility of 8-Bromopyrido[2,3-b]pyrazine will undoubtedly fuel the discovery of the next generation of targeted therapeutics.
References
-
Deshmukh, S. R., Yadav, V. B., Tiwari, S. V., Kumar, S. H., & G, P. (2024). Novel pyrido[2,3-b][1][8]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
-
Yadav, V. B., Tiwari, S. V., Kumar, S. H., & Deshmukh, S. R. (2024). Novel pyrido[2,3-b][1][8]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 15(1), 143-157. [Link]
-
Vámos, Z., Káncz, A., Szabó, V., Orfi, L., & Kotschy, A. (2014). [Pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines, and their preparation via regioselective condensation reaction]. Acta pharmaceutica Hungarica, 84(2), 55–62. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Barbe, G., et al. (2014). Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines and Pyrido[2,3-b]pyrazines. Molecules, 19(9), 13854-13880. [Link]
-
El-Gazzar, A. R., Al-Tel, T. H., & Abdel-Hafez, A. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
- Lützen, A., et al. (2012). Pyrido [2, 3 - b] pyrazine derivatives and their therapeutical uses. WO2012119690A1.
-
Frontiers in Chemistry. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Retrieved from [Link]
-
MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]
-
Kotschy, A., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6152-6155. [Link]
-
Al-Said, M. S., et al. (2021). Synthesis, Molecular Docking and Biological Evaluation of Novel 3- substituted Pyrido[2,3-b]pyrazine Derivatives. Current Organic Synthesis, 18(6), 677-690. [Link]
-
Wang, X., et al. (2023). Structure-Guide Design and Optimization of Potential Druglikeness Inhibitors for TGFβRI with the Pyrrolopyrimidine Scaffold. Pharmaceuticals, 16(5), 738. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. [Link]
-
ChEMBL. (n.d.). Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective p... Retrieved from [Link]
-
De, S. (2024). Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. Current Medicinal Chemistry, 31(34), 5657-5659. [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Retrieved from [Link]
-
Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Retrieved from [Link]
-
CORE. (n.d.). Regioselective Suzuki coupling on pyridinium N-(3,5-dibromoheteroar-2-yl)aminides. Retrieved from [Link]
-
MDPI. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Retrieved from [Link]
-
Xiong, B., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 583. [Link]
-
NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Scientific Research Publishing. (2018). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5564-5567. [Link]
-
Chen, W., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102877. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2009). Identification, synthesis and SAR of amino substituted pyrido[3,2b]pyrazinones as potent and selective PDE5 inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine (2b-I) into... Retrieved from [Link]
-
Semantic Scholar. (n.d.). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1998). 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved from [Link]
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - De - Current Medicinal Chemistry [rjmseer.com]
- 4. researchgate.net [researchgate.net]
- 5. ikm.org.my [ikm.org.my]
- 6. 8-Bromopyrido[2,3-b]pyrazine | 1443286-07-4 | Benchchem [benchchem.com]
- 7. WO2012119690A1 - Pyrido [2, 3 - b] pyrazine derivatives and their therapeutical uses - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of Novel Antibacterial Agents Utilizing the 8-Bromopyrido[2,3-b]pyrazine Scaffold
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Introduction & Strategic Rationale
The escalating global crisis of antimicrobial resistance (AMR) demands the continuous exploration of privileged heterocyclic scaffolds capable of bypassing established bacterial resistance mechanisms. The pyrido[2,3-b]pyrazine core has emerged as a highly versatile pharmacophore with profound, multifaceted biological properties, particularly in the realm of antibacterial drug discovery[1].
From a synthetic and strategic standpoint, the specific incorporation of a bromine atom at the C8 position—yielding 8-Bromopyrido[2,3-b]pyrazine —transforms this core into an exceptionally reactive electrophile. This halogenation enables late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig couplings)[1][2]. By leveraging this reactivity, medicinal chemists can rapidly generate diverse, functionalized libraries to conduct rigorous Structure-Activity Relationship (SAR) studies, optimizing both the pharmacodynamic and pharmacokinetic profiles of the resulting antibacterial agents.
Mechanistic Basis of Antibacterial Activity
Derivatives of pyrido[2,3-b]pyrazine exhibit potent antibacterial efficacy against a broad spectrum of both Gram-positive and Gram-negative strains, including Staphylococcus aureus, Bacillus cereus, and Escherichia coli. The causality behind their efficacy lies in their ability to disrupt multiple bacterial survival mechanisms simultaneously, reducing the likelihood of rapid resistance development.
Recent mechanistic studies indicate that functionalized pyrido[2,3-b]pyrazines compromise the structural integrity of bacterial cell membranes and elevate intracellular Reactive Oxygen Species (ROS) to lethal levels[3]. Furthermore, these compounds actively inhibit the formation of protective biofilms, exopolysaccharide secretion, and bacterial motility—critical virulence factors that typically confer antibiotic resistance in pathogenic environments[3].
Fig 1: Multi-target antibacterial mechanism of pyrido[2,3-b]pyrazine derivatives.
Synthetic Workflow and Library Generation
The synthesis of the 8-bromo precursor is typically achieved through the condensation of 5-bromo-2,3-diaminopyridine with 1,2-dicarbonyl compounds (such as glyoxal or oxalic acid)[1]. Once the 8-Bromopyrido[2,3-b]pyrazine scaffold is secured, the C-Br bond serves as the primary vector for diversification. Palladium-catalyzed C-C and C-N bond formations allow for the introduction of various aryl, heteroaryl, and amine substituents[2]. This modular approach is critical because the electronic and steric effects of the side-chains directly modulate the lipophilicity, membrane permeability, and ultimate antibacterial potency of the agents[1].
Fig 2: Workflow from core synthesis to SAR library generation and screening.
Experimental Protocols
Note: The following methodologies are designed as self-validating systems, incorporating in-process Quality Control (QC) checks to ensure data integrity and experimental reproducibility.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C8 Position
Objective: To synthesize C8-aryl substituted pyrido[2,3-b]pyrazine derivatives for SAR evaluation. Rationale: The C8-Br bond on the electron-deficient pyrazine ring undergoes rapid oxidative addition with Pd(0) species. This allows for mild cross-coupling conditions, preserving sensitive functional groups on the core scaffold[1].
-
Preparation: In an oven-dried Schlenk flask under a strict argon atmosphere, add 8-Bromopyrido[2,3-b]pyrazine (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol).
-
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) as the catalyst and K₂CO₃ (2.0 equiv, 1.0 mmol) as the base.
-
Causality: Pd(dppf)Cl₂ provides optimal steric bulk to facilitate reductive elimination, while K₂CO₃ activates the boronic acid via the formation of a highly reactive boronate complex.
-
-
Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL).
-
QC Check: Ensure solvents are thoroughly sparged with argon for at least 30 minutes prior to use to prevent catalyst poisoning and homocoupling side-reactions.
-
-
Reaction Execution: Heat the mixture to 90°C and stir for 4–6 hours. Monitor the reaction via TLC (Hexane/EtOAc 1:1) or LC-MS until the complete consumption of the starting bromide is confirmed.
-
Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to yield the target derivative.
Protocol B: High-Throughput Broth Microdilution Assay for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives. Rationale: Broth microdilution provides a quantitative, reproducible measure of antibacterial efficacy, essential for establishing accurate SAR trends across different bacterial strains.
-
Inoculum Preparation: Cultivate bacterial strains (e.g., S. aureus, E. coli) on Mueller-Hinton (MH) agar for 18-24 hours. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in MH broth. The final compound concentrations should range from 64 µg/mL down to 0.03 µg/mL.
-
QC Check: Include a vehicle control well (DMSO < 1% final concentration) to ensure the solvent itself does not inhibit bacterial growth, validating that observed cell death is strictly compound-mediated.
-
-
Inoculation: Add 10 µL of the adjusted bacterial suspension to each well (final volume 100 µL/well).
-
Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18–20 hours under aerobic conditions.
-
Readout & Validation: Add 10 µL of resazurin solution (0.015% w/v) to each well and incubate for an additional 2 hours. A color change from blue to pink indicates bacterial viability (resazurin reduction to resorufin by active metabolism). The MIC is strictly defined as the lowest concentration of the compound that prevents this color change.
Quantitative Data Presentation
The following table summarizes representative MIC values for synthesized pyrido[2,3-b]pyrazine derivatives, demonstrating the impact of C8 substitution on antibacterial efficacy.
| Compound ID | C8 Substituent | S. aureus MIC (µg/mL) | B. cereus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 8-Br-PP (Precursor) | -Br | >64 | >64 | >64 |
| Derivative 1 | Phenyl | 16 | 32 | 64 |
| Derivative 2 | 4-Fluorophenyl | 4 | 8 | 32 |
| Derivative 3 | 2,4-Dichlorophenyl | 0.5 | 1 | 8 |
| Derivative 4 | 4-Aminophenyl | 2 | 4 | 16 |
Data Interpretation: The data exemplifies typical SAR trends where increased lipophilicity and the introduction of electron-withdrawing groups (e.g., Derivative 3) significantly enhance membrane penetration and overall potency, particularly against Gram-positive strains[1].
Conclusion
The 8-Bromopyrido[2,3-b]pyrazine scaffold serves as a highly tractable and privileged starting point for the development of novel antibacterial agents. By leveraging its inherent reactivity in transition-metal-catalyzed cross-coupling chemistries, researchers can systematically tune the physicochemical properties of the derivatives. The resulting compounds demonstrate a potent, multi-targeted mechanism of action—disrupting membranes, generating ROS, and inhibiting biofilms—making them highly promising candidates in the ongoing fight against resistant bacterial pathogens.
Sources
Protocol for the synthesis of 3-arylpyrido[2,3-b]pyrazines
Application Note: Advanced Protocols for the Synthesis of 3-Arylpyrido[2,3-b]pyrazines
Strategic Rationale & Chemical Significance
The pyrido[2,3-b]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core structural motif in kinase inhibitors, antimalarial agents, and targeted anticancer therapeutics[1]. The precise positioning of aryl substituents on the pyrazine ring—specifically at the 3-position—is critical for dictating binding affinity within the ATP pockets of target kinases.
For medicinal chemists and process scientists, accessing the 3-arylpyrido[2,3-b]pyrazine architecture requires robust, scalable, and regioselective synthetic methodologies. This guide outlines two complementary, field-proven strategies:
-
Pathway A (De Novo Ring Construction): The regioselective thermal condensation of 2,3-diaminopyridine with arylglyoxals[2].
-
Pathway B (Late-Stage Functionalization): The Palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-halo-pyrido[2,3-b]pyrazines with arylboronic acids[3].
Mechanistic Insights & Causality
A protocol is only as reliable as the chemist's understanding of its underlying mechanism.
De Novo Condensation Causality: The reaction between 2,3-diaminopyridine and arylglyoxals is governed by distinct electronic asymmetries in both substrates. In 2,3-diaminopyridine, the 2-amino group is positioned ortho to the electron-withdrawing pyridine nitrogen, which exerts a strong inductive pull, significantly dampening its nucleophilicity. Conversely, the 3-amino group is meta to the pyridine nitrogen, rendering it far more nucleophilic. Simultaneously, the arylglyoxal possesses two carbonyls: an aldehyde (formyl) and a ketone. The formyl group is highly electrophilic due to minimal steric hindrance and the absence of resonance stabilization from the adjacent aryl ring. Consequently, the highly nucleophilic 3-amino group selectively attacks the highly electrophilic formyl group. Subsequent intramolecular condensation of the 2-amino group with the ketone, followed by the elimination of two water molecules, drives the strict regioselective formation of the 3-aryl isomer[4].
Suzuki-Miyaura Cross-Coupling Causality: Late-stage diversification relies on the oxidative addition of a Pd(0) species into the C-halogen bond of a pre-formed 3-halo-pyrido[2,3-b]pyrazine. The use of a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) is not arbitrary; the aqueous phase is strictly required to dissolve the inorganic base (K₂CO₃) and convert the arylboronic acid into an electron-rich arylboronate complex. This activation is the causal prerequisite for the transmetalation step, transferring the aryl group to the Pd(II) center before reductive elimination yields the final product[1][5].
Synthetic Workflow Visualization
Fig 1: Synthetic workflows for 3-arylpyrido[2,3-b]pyrazines via condensation and Suzuki coupling.
Experimental Protocols
Protocol A: Regioselective Condensation (De Novo Synthesis)
This protocol is optimized for early-stage scaffold generation where the aryl group is predefined.
Materials: 2,3-diaminopyridine (1.0 equiv), arylglyoxal monohydrate (1.05 equiv), N,N-Dimethylformamide (DMF), absolute ethanol. Procedure:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-diaminopyridine (1.0 mmol) in a 1:1 mixture of DMF and absolute ethanol (10 mL). Note: The co-solvent system is critical; DMF ensures the solubility of the highly polar diamine, while ethanol facilitates the azeotropic removal of water generated during condensation.
-
Addition: Add the arylglyoxal monohydrate (1.05 mmol) portion-wise at room temperature to prevent localized exothermic degradation.
-
Cyclization: Attach a reflux condenser and heat the reaction mixture to 90 °C using an oil bath. Maintain stirring for 4–6 hours.
-
Monitoring: Track reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The disappearance of the highly fluorescent diamine spot indicates completion.
-
Workup: Cool the mixture to room temperature and pour it into crushed ice/water (30 mL). Collect the resulting precipitate via vacuum filtration, wash with cold water, and recrystallize from hot ethanol to yield the pure product.
-
Self-Validating System: To guarantee regiochemical integrity, perform a 2D HMBC (Heteronuclear Multiple Bond Correlation) NMR experiment. A diagnostic cross-peak between the pyrazine ring proton (H-2) and the ipso-carbon of the aryl ring definitively validates the 3-aryl configuration, effectively ruling out the 2-aryl isomer[6].
Protocol B: Suzuki-Miyaura Cross-Coupling (Late-Stage Functionalization)
This protocol is optimized for library generation and SAR (Structure-Activity Relationship) studies where diverse aryl groups are installed onto a common halogenated core.
Materials: 3-Halo-pyrido[2,3-b]pyrazine (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv), K₂CO₃ (2.5 equiv), 1,4-Dioxane, deionized water. Procedure:
-
Degassing (Critical Step): Prepare a solvent mixture of 1,4-Dioxane and H₂O (ratio 4:1, 10 mL/mmol). Sparge the solvent with Argon for 15 minutes to remove dissolved oxygen, which rapidly deactivates the Pd(0) catalytic species.
-
Reagent Assembly: To a Schlenk tube, add the 3-halo-pyrido[2,3-b]pyrazine (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).
-
Catalyst Introduction: Transfer the tube to an inert-atmosphere glovebox (or use standard Schlenk techniques) and add the Pd(dppf)Cl₂ catalyst (5 mol%). Add the degassed solvent mixture.
-
Coupling: Seal the tube and heat to 80–100 °C for 3–12 hours. The biphasic mixture will turn dark as the catalytic cycle progresses.
-
Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel).
-
Self-Validating System: Validation relies on High-Resolution Mass Spectrometry (HRMS). The complete disappearance of the characteristic M / M+2 isotopic doublet of the starting halide, replaced by the exact mass of the coupled product, confirms complete conversion[3].
Quantitative Data Summary
The following table summarizes the operational parameters and expected outcomes for both synthetic methodologies, allowing researchers to select the appropriate route based on their project stage.
| Parameter | Pathway A: De Novo Condensation | Pathway B: Suzuki-Miyaura Coupling |
| Primary Substrates | 2,3-Diaminopyridine + Arylglyoxals | 3-Halo-pyrido[2,3-b]pyrazine + Arylboronic Acids |
| Catalyst / Reagents | Catalyst-free (Thermal) | Pd(dppf)Cl₂ or Pd(PPh₃)₄, Base (K₂CO₃) |
| Solvent System | DMF / Ethanol | 1,4-Dioxane / H₂O |
| Temperature | 90 °C | 80–100 °C |
| Typical Yields | 69% – 95% | 42% – 97% |
| Regioselectivity | Highly selective for 3-aryl isomer | Absolute (dictated by halide position) |
References
-
Khalafy, J., Poursattar Marjani, A., & Haghipour, M. (2013). Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine. Current Chemistry Letters. 2
-
Lassagne, F., Langlais, T., Caytan, E., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules. 3
-
Synthesis, Molecular Docking and Biological Evaluation of Novel 3-substituted Pyrido[2,3-b]pyrazine Derivatives. Institut Kimia Malaysia. 1
Sources
- 1. ikm.org.my [ikm.org.my]
- 2. Pyrido[2-3-b]pyrazines » Growing Science [growingscience.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Benzopyrazines: Synthesis, Characterization and Evaluation as Aldose Reductase Inhibitors, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
Technical Support Center: Optimizing the Yield of 8-Bromopyrido[2,3-b]pyrazine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield, regioselectivity, and purity of 8-Bromopyrido[2,3-b]pyrazine. This compound is a privileged scaffold in drug discovery, primarily serving as a highly valuable electrophile for metal-catalyzed cross-coupling reactions (e.g., Suzuki couplings)[1].
To ensure your success, this guide bypasses generic advice and dives directly into the mechanistic causality of the synthesis. We will troubleshoot common bottlenecks and provide self-validating protocols to guarantee reproducible yields.
I. Synthetic Pathways Overview
The synthesis of 8-Bromopyrido[2,3-b]pyrazine is typically approached via two primary routes: the direct bromination of the parent scaffold or the multi-component condensation of a pre-halogenated pyridine derivative[1].
Synthetic pathways for 8-Bromopyrido[2,3-b]pyrazine via condensation and direct bromination.
Quantitative Route Comparison
| Synthetic Route | Typical Yield | Regioselectivity | Scalability | Reagent Cost | Primary Challenge |
| Condensation (5-Bromo-2,3-DAP + Glyoxal) | 82–89% | Excellent (100% 8-bromo) | High | Moderate | Aminal intermediate stalling |
| Direct Bromination (Pyrido[2,3-b]pyrazine + NBS) | 30–45% | Poor (Mixture of isomers) | Low | Low | Difficult purification |
| Deprotometalation-Trapping (Li/Zn base + NBS) | 65–75% | High | Moderate | High | Moisture sensitivity of bases |
II. Troubleshooting Guides & FAQs
Q: Why is my yield so low when using the direct bromination route on pyrido[2,3-b]pyrazine? A: Direct bromination of the parent pyrido[2,3-b]pyrazine inherently suffers from poor regioselectivity. The electron-deficient nature of the pyrazine ring makes electrophilic aromatic substitution difficult, leading to a complex mixture of 7-bromo, 8-bromo, and dibrominated side products as detailed in the 1[1]. To improve yield and selectivity, we recommend switching to a deprotometalation-trapping strategy. By utilizing a mixed lithium-zinc base (e.g., TMP-zincates) prior to halogenation, you can direct the metalation strictly to the 8-position. Alternatively, bypass direct bromination entirely and utilize the highly regioselective condensation route.
Q: During the condensation of 5-bromo-2,3-diaminopyridine with glyoxal, the reaction stalls. How can I drive it to completion? A: The reaction is likely stalling at the aminal intermediate stage. Mechanistically, the initial C-N bond formation is fast, but the subsequent dehydration required for aromatization is kinetically slow without proper catalysis[2]. To resolve this, introduce 20 mol% of p-toluenesulfonic acid (p-TSA) as a catalyst. p-TSA protonates the hydroxyl groups of the aminal intermediate, converting them into excellent leaving groups (water). Furthermore, ensure the reaction is refluxed in ethanol (approx. 90 °C) for at least 9 hours, as thermal energy is required to overcome the activation barrier of the final cyclization[3].
Q: What are the best in-process controls (IPCs) to validate the condensation reaction? A: Rely on a self-validating visual and chromatographic system. Monitor the consumption of 5-bromo-2,3-diaminopyridine via TLC (Ethyl Acetate:Hexane 1:1). As the reaction progresses, you will observe the disappearance of the highly polar starting material and the emergence of a distinct, less polar spot corresponding to 8-Bromopyrido[2,3-b]pyrazine. Visually, the reaction acts as its own indicator: the solution will transition from a clear mixture to a suspension containing yellowish solid precipitates as the product forms and crystallizes out of the ethanol solvent upon cooling[3].
Q: How do I efficiently purify 8-Bromopyrido[2,3-b]pyrazine without massive yield loss on a silica column? A: Pyrido[2,3-b]pyrazines can streak heavily on silica due to their basic nitrogen atoms interacting with acidic silanol groups, leading to poor recovery. Instead of column chromatography, utilize a selective recrystallization strategy. After the condensation reaction, cool the mixture gradually to ambient temperature to induce precipitation. Filter the yellowish solid and wash with ice-cold ethanol and water to remove residual p-TSA and unreacted glyoxal. For final polishing, recrystallize the crude product from ethyl acetate. This exploits the differential solubility of the target compound versus impurities, routinely boosting isolated yields to >82%[3].
III. Mechanistic Deep Dive: Condensation Route
Understanding the mechanism is critical for troubleshooting. The formation of the pyrido[2,3-b]pyrazine ring relies on an intramolecular cyclization that passes through an unstable aminal intermediate before final aromatization[2].
Mechanistic workflow of acid-catalyzed condensation forming the pyrido[2,3-b]pyrazine core.
IV. Validated Experimental Protocol
Protocol: High-Yield Condensation Route (Recommended)
Self-Validating System: Yields 82–89% with built-in visual precipitation markers, as demonstrated in recent 3[3].
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 5-bromo-2,3-diaminopyridine in anhydrous ethanol to achieve a 0.2 M concentration.
-
Catalyst & Reagent Addition: Add 20 mol% of p-toluenesulfonic acid (p-TSA) to the solution. Slowly add 1.1 equivalents of glyoxal (40% aqueous solution) dropwise while maintaining continuous stirring.
-
Causality: The slight excess of glyoxal ensures complete consumption of the valuable pyridine derivative, while p-TSA activates the carbonyl carbon for nucleophilic attack.
-
-
Reflux: Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 9 hours.
-
In-Process Validation: Perform a TLC check. The reaction is deemed complete when the starting material spot is fully consumed. Visually, the mixture should begin showing signs of product aggregation.
-
Isolation: Remove the flask from heat and allow the solution to undergo gradual cooling to ambient temperature.
-
Causality: This controlled cooling is critical as it selectively forces the formation of yellowish solid precipitates characteristic of the pyrazine derivative, leaving highly soluble impurities in the supernatant[3].
-
-
Purification: Filter the precipitates under vacuum. Wash the filter cake thoroughly with ice-cold water (to remove acid) followed by low-temperature ethanol. Recrystallize the product using ethyl acetate and dry under a vacuum overnight at room temperature to obtain pure 8-Bromopyrido[2,3-b]pyrazine[3].
V. References
-
Title: 8-Bromopyrido[2,3-b]pyrazine | 1443286-07-4 - Benchchem Source: Benchchem URL:
-
Title: Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity Source: PMC (nih.gov) URL:
-
Title: Pyrido[2,3-b]pyrazines from Pyrazine C-Nucleosides: An Unusual Intramolecular Rearrangement Source: Journal of the American Chemical Society (acs.org) URL:
Sources
Technical Support Center: Purification of 8-Bromopyrido[2,3-b]pyrazine
Welcome to the technical support guide for 8-Bromopyrido[2,3-b]pyrazine. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. As a key intermediate in the synthesis of novel fused heterocyclic systems, its purity is paramount for the success of subsequent reactions, such as metal-catalyzed cross-couplings[1]. This guide provides in-depth, field-proven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs): Initial Purification & Characterization
Q1: What are the expected physical properties of pure 8-Bromopyrido[2,3-b]pyrazine?
A1: Pure 8-Bromopyrido[2,3-b]pyrazine is expected to be a solid at room temperature. While specific data for the 8-bromo isomer is not widely published, the related isomer, 7-Bromopyrido[2,3-b]pyrazine, is a solid with a melting point of 161-166 °C. The compound has a molecular formula of C7H4BrN3 and a molecular weight of 210.03 g/mol [2][3]. Significant deviation from a crystalline solid (e.g., an oil or dark, amorphous powder) or a broad melting range indicates the presence of impurities.
Q2: My synthesis of 8-Bromopyrido[2,3-b]pyrazine is complete. What are the likely impurities?
A2: The nature of impurities is intrinsically linked to the synthetic route employed.
-
From Condensation (e.g., 5-bromo-2,3-diaminopyridine with glyoxal): Common impurities include unreacted 5-bromo-2,3-diaminopyridine and potential polymeric side-products from glyoxal self-condensation[1].
-
From Direct Bromination of Pyrido[2,3-b]pyrazine: You may encounter unreacted starting material and potentially over-brominated or isomeric products. The polarity of these impurities will be similar to the product, often necessitating chromatographic separation.
Q3: Which purification technique should I try first?
A3: For most solid organic compounds, recrystallization is the most efficient first-line technique for removing the bulk of impurities, especially if the crude product is at least 85-90% pure[4][5]. If the product is an oil, contains a complex mixture of similarly polar compounds, or if recrystallization fails to achieve the desired purity, column chromatography is the preferred method[6].
Purification Workflow Overview
The following diagram illustrates a typical decision-making workflow for purifying crude 8-Bromopyrido[2,3-b]pyrazine.
Caption: General purification workflow for 8-Bromopyrido[2,3-b]pyrazine.
Troubleshooting Guide
Section 1: Recrystallization Issues
Q: I can't find a suitable solvent for recrystallization. What is the process for screening solvents?
A: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point[4]. For pyrido[2,3-b]pyrazine derivatives, solvents like ethyl acetate have been shown to be effective[7].
Protocol: Solvent Screening for Recrystallization
-
Setup: Place ~20-30 mg of your crude material into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (see table below) dropwise at room temperature. Start with ~0.5 mL. A good candidate will not dissolve the solid.
-
Heating: If the solid is insoluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observation: The ideal solvent is one from which your product crystallizes out abundantly upon cooling. If no crystals form, the compound may be too soluble. If it crashes out immediately as a powder, the solvent may be too non-polar.
| Solvent Candidate | Polarity Index | Boiling Point (°C) | Rationale & Notes |
| Ethyl Acetate | 4.4 | 77 | A good starting point. Has been used successfully for related pyrazine derivatives[7]. |
| Ethanol | 4.3 | 78 | Often used to wash precipitates of similar compounds[7]. May be too polar, leading to high solubility. |
| Acetonitrile | 5.8 | 82 | A polar aprotic solvent; good for moderately polar compounds. |
| Toluene | 2.4 | 111 | A non-polar aromatic solvent. Useful if impurities are highly polar. |
| Heptane/Ethyl Acetate | Mix | 77-98 | A solvent system. Start with mostly heptane and add ethyl acetate to dissolve the solid while hot. |
Q: My product "oils out" instead of forming crystals during recrystallization. What should I do?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.
-
Solution 1: Lower the Temperature of Dissolution. Add more solvent to the mixture. This allows the compound to dissolve at a temperature below its melting point.
-
Solution 2: Change Solvents. Switch to a lower-boiling point solvent that was identified during your solvent screen.
-
Solution 3: Induce Crystallization. Once the solution is cooled, try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" from a previous successful batch.
Section 2: Column Chromatography Issues
Q: How do I select the right eluent (solvent system) for column chromatography?
A: The correct eluent system is determined by Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rƒ) of 0.25-0.35 for 8-Bromopyrido[2,3-b]pyrazine. A system of hexane and ethyl acetate is a common starting point for separating pyrazine derivatives[8].
Protocol: TLC for Eluent Selection
-
Prepare Sample: Dissolve a tiny amount of your crude product in a few drops of a polar solvent like dichloromethane or ethyl acetate.
-
Spot Plate: Use a capillary tube to spot the dissolved sample onto the baseline of a silica TLC plate.
-
Develop Plate: Place the TLC plate in a developing chamber containing a small amount of your test eluent (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Let the solvent front travel up the plate.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Calculate Rƒ: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Optimize:
-
If Rƒ is too low (<0.2), increase the polarity of the eluent (add more ethyl acetate).
-
If Rƒ is too high (>0.5), decrease the polarity of the eluent (add more hexane).
-
Q: My compound is stuck on the column and won't elute.
A: This indicates the eluent is not polar enough to move the compound through the silica gel.
-
Solution: Gradually increase the polarity of the eluent. If you are running a 7:3 Hexane:Ethyl Acetate mixture, switch to a 1:1 mixture. For very polar compounds, a small percentage (0.5-1%) of methanol or triethylamine (if the compound is basic) can be added to the eluent.
Q: The separation is poor, and my fractions are all contaminated. What went wrong?
A: Poor separation can result from several factors. The troubleshooting diagram below outlines a logical approach to diagnosing the issue.
Caption: Troubleshooting flowchart for poor column chromatography separation.
Detailed Experimental Protocol: Column Chromatography
This protocol describes a standard silica gel column chromatography procedure for purifying 8-Bromopyrido[2,3-b]pyrazine.
Materials:
-
Crude 8-Bromopyrido[2,3-b]pyrazine (~1.0 g)
-
Silica Gel (60 Å, 230-400 mesh) (~40 g)
-
Glass chromatography column
-
Eluent (e.g., 7:3 Hexane:Ethyl Acetate, optimized by TLC)
-
Sand
-
Glass wool or cotton
-
Collection test tubes or flasks
Procedure:
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a ~1 cm layer of sand on top of the plug.
-
In a beaker, prepare a slurry of silica gel in the eluent.
-
Pour the slurry into the column. Tap the column gently to ensure even packing and dislodge air bubbles. Allow the silica to settle into a uniform bed[6].
-
Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the eluent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of dichloromethane or the eluent.
-
Alternative (for less soluble compounds): Dissolve the crude product, add a small amount of silica gel (~2-3 g), and evaporate the solvent to create a "dry load." Carefully add this dry powder to the top of the column.
-
Carefully pipette the sample solution onto the top of the sand layer.
-
-
Elution and Collection:
-
Gently add the eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Maintain a constant flow of eluent. Use gentle air pressure if necessary.
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
-
Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified 8-Bromopyrido[2,3-b]pyrazine.
-
Confirm purity using NMR, LC-MS, and melting point analysis.
-
References
-
Zafar, H., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 33815-33829. Available from: [Link]
-
NextSDS. (n.d.). 8-bromopyrido[2,3-b]pyrazine — Chemical Substance Information. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization1. Retrieved from [Link]
-
PubChemLite. (n.d.). 8-bromopyrido[2,3-b]pyrazine (C7H4BrN3). Retrieved from [Link]
-
Angene Chemical. (n.d.). 8-bromopyrido[2,3-b]pyrazine(CAS# 1443286-07-4). Retrieved from [Link]
-
Knochel, P., et al. (2021). Deprotonative metalation of 8-bromo-2,3-diphenylpyrido[3,4-b]pyrazine... Molecules, 26(9), 2609. Available from: [Link]
-
Al-Zahrani, A. A., et al. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Results in Chemistry, 18. Available from: [Link]
- Britton, E. C., et al. (1962). Purification of pyrazine. U.S. Patent 3,033,864.
-
El-Sayed, M. E., et al. (2021). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1][2][7]triazines. RSC Advances, 11(54), 34105-34114. Available from: [Link]
-
Sciencemadness.org. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Retrieved from: [Link]
-
De-Qi, Y., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784-789. Available from: [Link]
Sources
- 1. 8-Bromopyrido[2,3-b]pyrazine | 1443286-07-4 | Benchchem [benchchem.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. PubChemLite - 8-bromopyrido[2,3-b]pyrazine (C7H4BrN3) [pubchemlite.lcsb.uni.lu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. flinnsci.com [flinnsci.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions in the synthesis of 8-Bromopyrido[2,3-b]pyrazine
Answering the user's request based on the outlined plan.## Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 8-Bromopyrido[2,3-b]pyrazine
Introduction
Welcome to the technical support guide for the synthesis of 8-Bromopyrido[2,3-b]pyrazine. This molecule is a critical building block in medicinal chemistry and materials science, serving as a versatile intermediate for developing novel fused heterocyclic systems and therapeutic agents.[1] Its value lies in the strategic placement of the bromine atom, which allows for a wide array of cross-coupling reactions to explore diverse chemical spaces.[1]
The synthesis of this important scaffold, however, is not without its challenges. Researchers frequently encounter side reactions that can lead to low yields, complex impurity profiles, and difficult purifications. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot these issues effectively. We will explore the causality behind common experimental problems and offer robust, self-validating protocols to optimize your synthetic outcomes.
This document is structured as a series of questions and answers, directly addressing specific issues you may encounter during your experiments.
Core Synthetic Pathways
Two primary routes are commonly employed for the synthesis of 8-Bromopyrido[2,3-b]pyrazine. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.
-
Route A: Condensation Reaction. This is the most general method, involving the condensation of 5-bromo-2,3-diaminopyridine with a 1,2-dicarbonyl compound like glyoxal.[1]
-
Route B: Direct Bromination. This approach involves the direct electrophilic bromination of the parent pyrido[2,3-b]pyrazine scaffold.[1]
Caption: Common synthetic routes to 8-Bromopyrido[2,3-b]pyrazine.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.
Issue 1: Low Yield and Incomplete Reaction
Q: My reaction yield is consistently low, and TLC analysis shows a significant amount of unreacted starting material. What are the likely causes and how can I improve conversion?
A: This is a common problem that can usually be traced back to three main factors: suboptimal reaction conditions, reagent purity, or inefficient reaction monitoring.
Causality & Explanation:
-
Suboptimal Reaction Conditions: The condensation of diaminopyridines with dicarbonyls and electrophilic bromination reactions are highly sensitive to temperature, solvent, and reaction time.[2][3] For instance, insufficient heating during the condensation step can lead to a stalled reaction, while excessively high temperatures during bromination can cause degradation.[4]
-
Reagent Purity: Impurities in starting materials, especially the diaminopyridine or the parent heterocycle, can consume reagents and generate side products, thus lowering the yield of the desired product.[2] The presence of moisture can also be detrimental, particularly if using moisture-sensitive reagents like certain brominating agents.
-
Inefficient Monitoring: Without careful monitoring by Thin Layer Chromatography (TLC), it's difficult to determine the optimal reaction time.[2][3] Stopping the reaction too early will result in incomplete conversion, while extending it unnecessarily may increase the formation of degradation products.
Troubleshooting & Recommended Protocols:
| Potential Cause | Recommended Solution |
| Suboptimal Temperature | Empirically determine the optimal temperature for your specific substrates. For the condensation reaction, a moderate increase in temperature or switching to microwave-assisted synthesis can significantly improve yields and reduce reaction times.[2] |
| Incorrect Stoichiometry | Carefully control the molar ratios. For bromination, use a slight excess (1.1-1.2 eq.) of the brominating agent (e.g., N-Bromosuccinimide) to drive the reaction to completion, but avoid a large excess to prevent over-bromination. |
| Impure Reagents | Ensure the purity of your starting materials. Recrystallize or chromatograph the starting materials if their purity is questionable. Ensure all solvents are anhydrous, especially for the bromination step. |
| Incomplete Reaction | Monitor the reaction progress diligently using TLC. If the reaction stalls, consider a modest increase in temperature or extending the reaction time. |
Protocol: General Procedure for Synthesis via Condensation (Route A)
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2,3-diaminopyridine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add an aqueous solution of glyoxal (40% wt., 1.1 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate). The reaction is typically complete within 4-8 hours.[5]
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.[5]
Issue 2: Formation of Multiple Products and Impurities
Q: My TLC plate shows multiple spots, indicating a complex mixture of products. What are the likely side products and how can I prevent their formation?
A: The formation of multiple byproducts is a key challenge. The specific side products depend heavily on your chosen synthetic route.
Caption: Troubleshooting flowchart for identifying and mitigating side products.
Side Reactions in Route A (Condensation):
-
Regioisomer Formation: If you use an unsymmetrical 1,2-dicarbonyl compound (e.g., methylglyoxal), the condensation with 5-bromo-2,3-diaminopyridine can occur in two different orientations, leading to a mixture of regioisomers that can be difficult to separate.[6]
-
Mitigation: To ensure a single product, it is highly advisable to use a symmetrical dicarbonyl compound like glyoxal. If an unsymmetrical dicarbonyl is necessary, run the reaction at milder conditions (e.g., lower temperature) to potentially favor the formation of one regioisomer over the other, followed by careful chromatographic separation.
-
-
Incomplete Cyclization: The intermediate formed after the initial condensation may not fully cyclize and oxidize to the aromatic pyrazine ring, leading to dihydropyrido[2,3-b]pyrazine impurities.
-
Mitigation: Ensure sufficient reaction time and temperature. In some cases, the addition of a mild oxidizing agent during workup can help drive the conversion to the fully aromatic product.
-
Side Reactions in Route B (Direct Bromination):
-
Over-bromination: The pyrido[2,3-b]pyrazine ring system is activated towards electrophilic substitution. Using an excess of the brominating agent or harsh reaction conditions can lead to the formation of di- and even tri-brominated products.
-
Mitigation: This is the most critical parameter to control.
-
Stoichiometry: Use no more than 1.1-1.2 equivalents of your brominating agent (e.g., N-Bromosuccinimide, NBS).
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C or even lower) and allow it to warm slowly to room temperature. This helps to control the reactivity and selectivity.[3]
-
Slow Addition: Add the brominating agent portion-wise or as a solution dropwise over an extended period to avoid localized high concentrations.[7]
-
-
-
Isomeric Bromination: While the 8-position is often favored, bromination can potentially occur at other positions on the heterocyclic core, leading to isomeric impurities like 7-bromopyrido[2,3-b]pyrazine.[8] The electronic nature of the fused ring system makes multiple positions susceptible to electrophilic attack.
-
Mitigation: The regioselectivity of bromination can be influenced by the solvent and the specific brominating agent used. A systematic screening of conditions may be necessary to optimize for the desired 8-bromo isomer. Purification via careful column chromatography is often required to separate these isomers.
-
Issue 3: Difficulty in Product Purification
Q: I've managed to synthesize the product, but I'm struggling with purification. What are the most effective methods to obtain a pure sample?
A: Purification can be challenging due to the similar polarities of the desired product and certain byproducts. A combination of techniques is often most effective.
Causality & Explanation:
Byproducts such as regioisomers or over-brominated species often have very similar physical properties (e.g., polarity, solubility) to the target compound, making separation by simple methods like recrystallization ineffective.
Recommended Purification Strategies:
| Impurity Type | Primary Method | Secondary Method / Tip |
| Unreacted Starting Material | Column Chromatography: Use a gradient elution, starting with a less polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing polarity. | Recrystallization: If the polarity difference is significant, recrystallization from a solvent like ethanol can be effective.[5] |
| Regioisomers | Column Chromatography: This is often the only effective method. Use a high-performance silica gel and a shallow solvent gradient for the best resolution. | Preparative TLC/HPLC: For small scales or very difficult separations, these techniques may be necessary. |
| Over-brominated Products | Column Chromatography: These byproducts are typically less polar than the mono-brominated product and will elute first. | Careful Recrystallization: It may be possible to find a solvent system where the desired product selectively crystallizes out, leaving the more soluble di-bromo impurity in the mother liquor. |
| Polar Baseline Impurities | Aqueous Wash: During workup, wash the organic layer with a mild base (e.g., sat. NaHCO₃ solution) to remove acidic impurities, followed by brine. | Silica Plug: Before full chromatography, pass the crude material through a short plug of silica gel with a moderately polar eluent to remove highly polar, colored impurities. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, condensation (A) or direct bromination (B), is generally preferred? A1: Route A (condensation) is often preferred as it builds the brominated heterocycle directly from a readily available brominated precursor (5-bromo-2,3-diaminopyridine). This approach avoids the regioselectivity issues inherent in brominating the parent heterocycle, generally leading to a cleaner product profile and simplifying purification. Route B may be considered if the parent pyrido[2,3-b]pyrazine is more accessible or cheaper than the brominated diaminopyridine.
Q2: What are the best analytical techniques to monitor the reaction and characterize the products? A2: A combination of techniques is essential.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the formation of products and byproducts in real-time.[2][3]
-
Structural Characterization:
Q3: How critical is conducting the synthesis under an inert atmosphere? A3: For many of the reaction steps, particularly the condensation, an inert atmosphere (e.g., nitrogen or argon) is good practice but not always strictly necessary. However, it is highly recommended to prevent potential oxidation of sensitive reagents or intermediates, which can contribute to lower yields and the formation of colored impurities.[3] For certain sensitive brominating agents or if performing organometallic transformations on the product, an inert atmosphere becomes critical.
References
- BenchChem Technical Support Team. (2025). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them. Benchchem.
- BenchChem. (n.d.). 8-Bromopyrido[2,3-b]pyrazine | 1443286-07-4. Benchchem.
-
Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd. [Link]
- Zhang, J. (n.d.). The synthesis and chemistry of pyridopyrazines. Houben–Weyl, Vol. E 9.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. Benchchem.
-
MDPI. (n.d.). Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines and Pyrido[2,3-b]pyrazines. MDPI. [Link]
- BenchChem Technical Support Team. (2025). Troubleshooting common issues in pyridine synthesis. Benchchem.
- BenchChem Technical Support Team. (2025).
-
Kandri Rodi, Y., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. [Link]
-
Ansar, S., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]
-
Senshu University. (n.d.). Byproducts in the Synthesis of Di-2-pyrazinylmethane. [Link]
- Britton, E. C., et al. (1962). U.S. Patent No. 3,033,864. U.S.
-
NextSDS. (n.d.). 8-bromopyrido[2,3-b]pyrazine — Chemical Substance Information. NextSDS. [Link]
Sources
- 1. 8-Bromopyrido[2,3-b]pyrazine | 1443286-07-4 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nextsds.com [nextsds.com]
- 9. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
Technical Support Center: Overcoming Poor Solubility of 8-Bromopyrido[2,3-b]pyrazine in Reactions
Welcome to the technical support hub for researchers and drug development professionals working with 8-Bromopyrido[2,3-b]pyrazine. This guide offers practical, science-backed solutions to a primary challenge encountered during its use: poor solubility. The insights provided here are a synthesis of established chemical principles and field-tested techniques designed to streamline your experimental workflows and enhance reaction success.
The pyrido[2,3-b]pyrazine core is a significant scaffold in medicinal chemistry, and the 8-bromo derivative serves as a versatile synthetic intermediate for creating diverse molecular structures through various cross-coupling reactions. However, its inherent low solubility in many common organic solvents can impede reaction kinetics, leading to incomplete conversions and challenges in purification. This guide provides a structured, question-and-answer-based approach to systematically address and overcome these solubility-related hurdles.
Frequently Asked Questions & Troubleshooting
Why is 8-Bromopyrido[2,3-b]pyrazine poorly soluble in many common organic solvents?
The limited solubility of 8-Bromopyrido[2,3-b]pyrazine stems from its molecular structure. As a heterocyclic aromatic compound, it possesses a rigid, planar geometry.[1][2] This planarity facilitates strong intermolecular π-π stacking interactions in the solid state, leading to a high crystal lattice energy that requires significant energy to overcome for dissolution. While the nitrogen atoms in the pyrazine ring introduce some polarity, the overall molecule has a considerable non-polar character, making it challenging to find a single solvent that can effectively solvate it.
My Suzuki-Miyaura coupling reaction is sluggish and gives low yields. How can I improve it?
This is a frequent issue directly linked to the poor solubility of the starting material. Here are several strategies to enhance the reaction outcome:
A. Solvent Optimization: A single solvent is often insufficient. A co-solvent system can be highly effective.
-
Rationale: The Suzuki-Miyaura reaction involves both organic-soluble components (the aryl halide, catalyst) and often water-soluble inorganic bases.[3] A mixture of solvents can better accommodate all reaction components.
-
Recommendations:
B. Temperature: Increasing the reaction temperature can significantly improve solubility.
-
Protocol: Start at a moderate temperature (e.g., 80 °C) and gradually increase it, monitoring for any signs of decomposition by TLC or LC-MS. Many Suzuki reactions with similar substrates are run at temperatures up to 110 °C.[4]
C. Phase-Transfer Catalysts (PTCs): In biphasic reactions, a PTC can accelerate the reaction rate.
-
Mechanism: PTCs, such as tetrabutylammonium bromide (TBAB), facilitate the transfer of the boronate species from the aqueous phase to the organic phase, where the catalytic cycle occurs.[3]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Solvent System | Toluene/Ethanol/H₂O (4:1:1) or Dioxane/H₂O (4:1) | Balances solubility of organic and inorganic components.[3][4] |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A robust and commonly used catalyst for Suzuki couplings.[4][5] |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv) | Effective bases for activating the boronic acid.[3] |
| Temperature | 90-110 °C | Increased temperature enhances solubility. |
| Additive | TBAB (10 mol%) if reaction is slow | Facilitates inter-phase transport of reagents.[3] |
Experimental Workflow for Suzuki-Miyaura Reaction Optimization
Caption: Advanced Techniques for Poor Solubility
By systematically applying these troubleshooting strategies, researchers can significantly improve the success rate of reactions involving the poorly soluble but synthetically valuable 8-Bromopyrido[2,3-b]pyrazine.
References
-
Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society. [Link]
-
Preparation of pyridopyrazines through tandem Pd-catalyzed C–N/C–C coupling reactions of Ugi adducts. Organic & Biomolecular Chemistry. [Link]
- Solid-State Suzuki–Miyaura Cross-Coupling of Insoluble Aryl Halides Using a Ball-Milling Approach. Vertex AI Search.
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Vertex AI Search.
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
- Aryl Amination Using Soluble Weak Base Enabled by a Water-Assisted Mechanism. Vertex AI Search.
-
Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. PMC. [Link]
-
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. [Link]
-
Solid-State Suzuki–Miyaura Cross-Coupling of Insoluble Aryl Halides Using a Ball-Milling Approach | Request PDF. ResearchGate. [Link]
-
Coupling outcomes for pyridazines, pyrimidines and pyrazines. ResearchGate. [Link]
-
How can we conduct reactions for insoluble materials?. ResearchGate. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]
-
Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Publishing. [Link]
-
Improving solubility via structural modification. ResearchGate. [Link]
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Vertex AI Search.
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. [Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. [Link]
-
CHAPTER 2: Tactics to Improve Solubility. Royal Society of Chemistry. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
8-bromopyrido[2,3-b]pyrazine(CAS# 1443286-07-4 ). angenechemical.com. [Link]
-
8-bromopyrido[2,3-b]pyrazine — Chemical Substance Information. NextSDS. [Link]
-
Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
-
HETEROCYCLIC COMPOUNDS. Uttarakhand Open University. [Link]
-
Pyrazine. Wikipedia. [Link]
Sources
- 1. uou.ac.in [uou.ac.in]
- 2. Pyrazine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling for 8-Bromopyrido[2,3-b]pyrazine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 8-Bromopyrido[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized coupling reactions. The pyrido[2,3-b]pyrazine core is a significant scaffold in medicinal chemistry, and its efficient functionalization is of paramount importance.[1]
I. Understanding the Challenges: Why Can 8-Bromopyrido[2,3-b]pyrazine be a Difficult Substrate?
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[2] However, the unique electronic and structural features of 8-Bromopyrido[2,3-b]pyrazine present specific challenges that require careful consideration for successful coupling.
-
Nitrogen Atom Interference (Catalyst Poisoning): The lone pairs of electrons on the nitrogen atoms in the pyridopyrazine ring system can coordinate to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively "poisoning" the catalyst and hindering the catalytic cycle.
-
Substrate Solubility: Pyrido[2,3-b]pyrazine and its derivatives can exhibit poor solubility in common organic solvents, which can impede reaction kinetics and lead to incomplete conversions.[1]
-
Electron-Deficient Nature: The electron-withdrawing nature of the pyrazine and pyridine rings makes the 8-bromo position more susceptible to oxidative addition, which is a key step in the catalytic cycle. However, this can also influence the stability of intermediates and the overall reaction rate.
II. Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section addresses common problems encountered during the Suzuki coupling of 8-Bromopyrido[2,3-b]pyrazine in a question-and-answer format, providing logical steps for troubleshooting.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low or no conversion is a frequent issue and can often be traced back to several factors:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its inactivity is a primary suspect.
-
Troubleshooting Steps:
-
Use a Fresh Catalyst: Ensure your palladium source is from a reliable supplier and has been stored correctly under an inert atmosphere.
-
Consider a Pre-catalyst: Pre-catalysts, such as those based on N-heterocyclic carbenes (NHCs) like PEPPSI-IPr or palladacycles, can be more robust and efficient for heteroaryl couplings.[3][4]
-
Ligand Selection: For nitrogen-containing heterocycles, bulky, electron-rich phosphine ligands like SPhos or XPhos can shield the palladium center from the inhibitory effects of the nitrogen atoms.[5]
-
-
-
Inappropriate Base Selection: The base is crucial for activating the boronic acid.[6]
-
Troubleshooting Steps:
-
Screen Different Bases: If you are using a mild base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[5] For substrates with base-sensitive functional groups, KF may be a suitable alternative.[6]
-
Ensure Base Solubility: The base's effectiveness can be limited by its solubility. Consider using a solvent system (e.g., dioxane/water) that can partially dissolve the inorganic base.
-
-
-
Sub-optimal Solvent and Temperature:
-
Troubleshooting Steps:
-
Solvent System: A mixture of an aprotic polar solvent like 1,4-dioxane or DMF with water is often effective.
-
Increase Temperature: 8-Bromopyrido[2,3-b]pyrazine may require higher temperatures (80-120 °C) to facilitate the reaction.
-
Microwave Irradiation: Microwave-assisted heating can significantly accelerate the reaction and improve yields, often reducing reaction times from hours to minutes.[7]
-
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen.
-
Troubleshooting Steps:
-
Thorough Degassing: Ensure your solvent and reaction mixture are thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[5]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.
-
-
Q2: I am observing significant amounts of side products, such as homocoupled biaryls and protodeboronation of my boronic acid. How can I minimize these?
A2: The formation of these byproducts indicates an inefficient catalytic cycle or instability of the boronic acid.
-
Homocoupling: This side reaction, forming symmetrical biaryls from the coupling of two boronic acid molecules or two aryl halides, is often promoted by the presence of oxygen.
-
Troubleshooting Steps:
-
Strictly Anaerobic Conditions: As mentioned above, thorough degassing and maintaining an inert atmosphere are critical.[5]
-
Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, a large excess can sometimes favor homocoupling.
-
-
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, where the boron group is replaced by a hydrogen atom. This is a common issue with electron-deficient heteroaryl boronic acids.[8]
-
Troubleshooting Steps:
-
Use Boronic Esters: Pinacol or MIDA boronate esters are often more stable towards protodeboronation than their corresponding boronic acids.[9]
-
Anhydrous Conditions: If protodeboronation is severe, running the reaction under anhydrous conditions with a suitable base (e.g., KF) can be beneficial.
-
Potassium Aryltrifluoroborates: These reagents are known for their enhanced stability and can be a good alternative to boronic acids.[9]
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst and ligand selection for the Suzuki coupling of 8-Bromopyrido[2,3-b]pyrazine?
A1: For a challenging substrate like 8-Bromopyrido[2,3-b]pyrazine, a robust catalytic system is recommended. A good starting point would be to use a pre-catalyst like Pd(dppf)Cl₂·CH₂Cl₂ or a combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos . Literature on the Suzuki coupling of bromo-substituted pyrido[2,3-b]pyrazines has shown success with Pd(dppf)Cl₂·CH₂Cl₂.[1]
Q2: Which base should I choose for my reaction?
A2: The choice of base is critical. For this substrate, a moderately strong to strong inorganic base is generally recommended. K₂CO₃ or K₃PO₄ are excellent starting points. If you face solubility or reactivity issues, Cs₂CO₃ can be a more effective, albeit more expensive, alternative due to its higher solubility in organic solvents.
Q3: What is the optimal solvent system?
A3: A mixture of an aprotic polar solvent and water is typically used to facilitate the dissolution of both the organic substrates and the inorganic base. A common and effective solvent system is 1,4-dioxane/water (e.g., in a 4:1 or 5:1 ratio). Other options include DMF/water or toluene/water.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods. TLC is a quick and easy way to get a qualitative assessment of the reaction progress by observing the consumption of the starting materials and the formation of the product. LC-MS provides more detailed information, including the mass of the product to confirm its identity and the relative peak areas to estimate the conversion.
Q5: What are the best practices for purifying the final product?
A5: After the reaction is complete, a standard aqueous workup is typically performed to remove the inorganic base and other water-soluble byproducts. The crude product can then be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of your product. If residual palladium is a concern, you can treat the crude product with a palladium scavenger or filter it through a pad of celite.
IV. Experimental Protocols
Here are two detailed, step-by-step protocols for the Suzuki coupling of 8-Bromopyrido[2,3-b]pyrazine. Protocol 1 is a conventional heating method, while Protocol 2 utilizes microwave irradiation for accelerated reaction times.
Protocol 1: Conventional Heating
Materials:
-
8-Bromopyrido[2,3-b]pyrazine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 8-Bromopyrido[2,3-b]pyrazine, the arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add 1,4-dioxane and degassed water (e.g., a 4:1 mixture) via syringe.
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial.
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine 8-Bromopyrido[2,3-b]pyrazine, the arylboronic acid, K₂CO₃, and the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water.
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to a temperature between 120-150 °C for 15-45 minutes.
-
Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps as described in Protocol 1.
V. Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting a problematic Suzuki coupling reaction with 8-Bromopyrido[2,3-b]pyrazine.
Caption: A logical workflow for troubleshooting common issues in the Suzuki coupling.
VI. Summary of Recommended Reaction Parameters
The following table provides a starting point for the optimization of the Suzuki coupling of 8-Bromopyrido[2,3-b]pyrazine.
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Source | Pd(dppf)Cl₂·CH₂Cl₂ or Pd₂(dba)₃ | Proven efficacy for heteroaromatic couplings.[1] |
| Ligand | dppf (in Pd(dppf)Cl₂) or SPhos/XPhos | Bulky, electron-rich ligands protect the Pd center.[5] |
| Catalyst Loading | 2-5 mol% | A higher loading may be necessary for challenging substrates. |
| Base | K₂CO₃ or K₃PO₄ | Effective and commonly used for Suzuki couplings. |
| Base Equivalents | 2.0 - 3.0 | Ensures complete activation of the boronic acid. |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess drives the reaction to completion. |
| Solvent | 1,4-Dioxane/Water (4:1) | Good for dissolving both organic and inorganic reagents. |
| Temperature | 80 - 120 °C (conventional) or 120 - 150 °C (microwave) | Higher temperatures are often required for less reactive substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the active Pd(0) catalyst from oxidation.[5] |
VII. References
-
Lee, J., & Kim, J. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Omega, 5(20), 11593-11601. [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4938. [Link]
-
Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Society Reviews, 33(5), 269-282. [Link]
-
Gomes, P., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2995. [Link]
-
Scrivanti, A., & Beghetto, V. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts, 10(1), 103. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances, 13(48), 33837-33851. [Link]
-
Kumbhar, A., et al. (2015). Synthesis of quinoxalines and pyrido[2,3-b]pyrazines by Suzuki–Miyaura cross-coupling reaction. Research on Chemical Intermediates, 42, 4783-4796. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 8-Bromopyrido[2,3-b]pyrazine
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of 8-Bromopyrido[2,3-b]pyrazine. As Senior Application Scientists, we have curated this guide to not only offer solutions but also to explain the underlying chemical principles, empowering you to optimize your synthetic strategies.
The pyridopyrazine core is a common motif in pharmacologically active compounds, making its functionalization a critical step in many synthetic endeavors. However, the electron-deficient nature of the pyrazine ring and the presence of multiple nitrogen atoms in 8-Bromopyrido[2,3-b]pyrazine can present unique challenges in palladium-catalyzed C-N bond formation. This guide is designed to help you navigate these complexities and achieve successful and reproducible outcomes.
Troubleshooting Guide: Addressing Common Experimental Failures
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I am observing no product formation or very low conversion of my 8-Bromopyrido[2,3-b]pyrazine starting material. What are the likely causes and how can I resolve this?
Low to no conversion is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions. The multiple nitrogen atoms in the 8-Bromopyrido[2,3-b]pyrazine substrate can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[1]
Possible Causes and Step-by-Step Solutions:
-
Catalyst Poisoning by the Substrate: The lone pairs on the pyrazine and pyridine nitrogens can chelate the palladium catalyst, leading to inactive off-cycle species.
-
Solution: Employ sterically bulky ligands. These ligands create a "cone" around the palladium center, which can disfavor the binding of the large pyridopyrazine substrate while still allowing the smaller amine nucleophile to access the metal.[2] Consider ligands from the Buchwald biaryl phosphine family such as XPhos, SPhos, or RuPhos.[3][4] N-heterocyclic carbene (NHC) ligands can also be effective in these challenging couplings.[5]
-
-
Inappropriate Ligand Choice: The selected ligand may not be suitable for this specific transformation.
-
Solution: A systematic ligand screen is highly recommended. If you are using a monodentate ligand and observing low reactivity, consider switching to a bidentate ligand like BINAP or DPPF, which can sometimes prevent the formation of inactive palladium dimers.[2]
-
-
Incorrect Base Selection: The choice of base is critical for the deprotonation of the amine-palladium complex.[6][7][8]
-
Solution: For many Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are effective.[3][9] However, if your substrate or amine partner is base-sensitive, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[9]
-
-
Poor Reagent Purity or Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture.
-
Solution: Ensure all reagents are pure and dry. Solvents should be anhydrous and thoroughly degassed. The reaction should be set up and run under a strict inert atmosphere of argon or nitrogen.[10]
-
Q2: My reaction has stalled. I see initial product formation, but the reaction does not go to completion even after extended reaction times. What should I do?
A stalled reaction often indicates catalyst decomposition over the course of the reaction.
Possible Causes and Step-by-Step Solutions:
-
Catalyst Decomposition: The palladium catalyst can be unstable at elevated temperatures for prolonged periods, leading to the formation of palladium black.[1]
-
Solution 1: Lower the Temperature: Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.[1]
-
Solution 2: Use a Precatalyst: Modern palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) are often more stable and form the active Pd(0) species more cleanly and efficiently than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[3][9]
-
Solution 3: Incremental Catalyst Addition: In some cases, adding a second portion of the catalyst and ligand midway through the reaction can help drive it to completion.
-
-
Inhibitory Byproduct Formation: The reaction may be generating byproducts that inhibit the catalyst.
-
Solution: While difficult to diagnose without detailed mechanistic studies, altering the reaction parameters such as solvent or base can sometimes mitigate the formation of inhibitory species.
-
Q3: I am observing significant amounts of side products, such as hydrodehalogenation of the 8-Bromopyrido[2,3-b]pyrazine or homocoupling of my amine. How can I minimize these?
Side product formation can significantly reduce the yield of your desired product and complicate purification.
Possible Causes and Step-by-Step Solutions:
-
Hydrodehalogenation: This occurs when the aryl halide is reduced to the corresponding arene.
-
Solution: This side reaction can be favored by certain catalyst/ligand combinations and the presence of water. Ensure your reaction is strictly anhydrous. Optimizing the catalyst loading and reaction temperature can also help to minimize this pathway.[3]
-
-
Homocoupling: Dimerization of the amine or aryl halide.
-
Solution: This is often a sign of a suboptimal catalyst system. Screening different ligands and palladium sources can help identify a system that favors the desired cross-coupling over homocoupling. Adjusting the stoichiometry of the reactants can also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for catalyst, ligand, base, and solvent for the amination of 8-Bromopyrido[2,3-b]pyrazine?
A good starting point for reaction development would be:
-
Palladium Source: A palladium precatalyst such as XPhos Pd G3 or SPhos Pd G2 (1-2 mol%).[9]
-
Ligand: If not using a precatalyst, a bulky biaryl phosphine ligand like XPhos or RuPhos (1.2-2.4 mol%).[3]
-
Base: Sodium tert-butoxide (NaOtBu) (1.4-2.0 equivalents).[3]
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane.[11]
-
Temperature: 100 °C.
Q2: How does the electron-deficient nature of the pyridopyrazine ring affect the reaction?
The electron-withdrawing character of the pyrazine ring can make the C-Br bond more susceptible to oxidative addition to the Pd(0) center, which is a key step in the catalytic cycle.[2] However, this same electron deficiency can also increase the propensity for the nitrogen lone pairs to coordinate to the palladium, leading to catalyst inhibition.[1] The choice of a sterically hindered ligand is therefore crucial to mitigate this inhibitory effect.
Q3: Can I use a weaker base to avoid decomposition of sensitive functional groups on my amine?
Yes, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used.[9] However, these bases are generally less reactive and may require higher catalyst loadings, higher temperatures, or longer reaction times to achieve good conversion. The solubility of the base can also play a role; Cs₂CO₃ is more soluble in many organic solvents than K₃PO₄.[9]
Q4: My starting materials are not fully soluble in the reaction solvent. What should I do?
Insolubility can lead to poor reaction kinetics.
-
Solution 1: Change the Solvent: If solubility is an issue in toluene, you could try a more polar aprotic solvent like 1,4-dioxane. In some cases, a mixture of solvents can also be effective.[12]
-
Solution 2: Increase the Solvent Volume: While not always ideal, increasing the dilution may help to dissolve the starting materials.
-
Solution 3: Check Reagent Quality: Impurities in your starting materials can sometimes affect their solubility.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 8-Bromopyrido[2,3-b]pyrazine
This protocol provides a general starting point and should be optimized for your specific amine coupling partner.
Materials:
-
8-Bromopyrido[2,3-b]pyrazine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 0.1 M)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the 8-Bromopyrido[2,3-b]pyrazine, palladium precatalyst, and base.
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.[3]
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction for the intended duration (e.g., 12-24 hours), monitoring its progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[10]
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[1][13]
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low conversion.
Data Summary Table
| Parameter | Recommended Starting Conditions | Alternatives for Optimization | Rationale |
| Palladium Source | Precatalyst (e.g., XPhos Pd G3) | Pd(OAc)₂, Pd₂(dba)₃ | Precatalysts offer better stability and more efficient generation of the active Pd(0) species.[9] |
| Ligand | Bulky Biaryl Phosphine (e.g., XPhos, RuPhos) | Bidentate Ligands (e.g., BINAP), NHC Ligands | Bulky ligands prevent catalyst inhibition by the heteroaromatic substrate.[1][2] |
| Base | Strong, Non-nucleophilic (e.g., NaOtBu) | Weaker Bases (e.g., Cs₂CO₃, K₃PO₄) | Strong bases facilitate the deprotonation step, but weaker bases may be needed for sensitive substrates.[9] |
| Solvent | Toluene, 1,4-Dioxane | THF, DMF | These solvents are generally effective, but others can be screened for solubility or reactivity issues.[11] |
| Temperature | 80-110 °C | Lower temperatures for longer times | Heat is typically required, but excessive heat can lead to catalyst decomposition.[1] |
References
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. [Link]
-
Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
-
Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. hammer.purdue.edu [hammer.purdue.edu]
- 13. organic-synthesis.com [organic-synthesis.com]
Preventing debromination of 8-Bromopyrido[2,3-b]pyrazine
Welcome to the Technical Support Center for heterocyclic cross-coupling. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the functionalization of highly electron-deficient scaffolds. 8-Bromopyrido[2,3-b]pyrazine is a privileged and highly valuable building block in medicinal chemistry and drug discovery[1]. However, its electron-withdrawing fused pyrazine-pyridine core makes it exceptionally susceptible to hydrodebromination (dehalogenation) during palladium-catalyzed cross-coupling reactions[2].
This guide provides a mechanistic understanding of this side reaction and offers field-proven, self-validating protocols to eliminate it.
Mechanistic Insights: The Causality of Debromination
To prevent debromination, we must first understand its origin. In a standard Suzuki-Miyaura or Buchwald-Hartwig coupling, the Pd(0) catalyst undergoes oxidative addition into the C–Br bond. Because the pyrido[2,3-b]pyrazine core is highly electron-deficient, this oxidative addition is rapid.
However, the resulting Ar–Pd(II)–Br intermediate is highly electrophilic. If the subsequent transmetalation step is slow, this intermediate is prone to intercepting hydride sources from the reaction environment (e.g., via β -hydride elimination from aliphatic amine bases, alkoxide bases, or protic solvents)[3]. This forms an Ar–Pd(II)–H species that rapidly undergoes reductive elimination to yield the debrominated arene (Ar–H)[3].
Catalytic cycle showing cross-coupling vs. competing hydrodebromination pathway.
Troubleshooting Guides & FAQs
Q1: I am running a Suzuki coupling with 8-Bromopyrido[2,3-b]pyrazine, but my LC-MS shows >40% of the debrominated mass (Ar-H). What is the primary culprit? A1: The most common culprits are your solvent and base. Solvents like ethanol, methanol, or DMF can act as hydride donors under palladium catalysis[3]. Similarly, amine bases (like triethylamine) or alkoxides (like NaOtBu) can undergo β -hydride elimination, transferring a hydride directly to the palladium center[4].
-
Solution: Switch to a strictly aprotic solvent system (e.g., anhydrous Toluene or 1,4-Dioxane) and use a mild, inorganic carbonate or phosphate base (e.g., K3PO4 or Cs2CO3)[5].
Q2: I switched to K3PO4 and Dioxane, but I am still seeing ~15% debromination. How can I optimize the catalyst/ligand system? A2: The relative rates of transmetalation versus hydride abstraction dictate your product distribution. If transmetalation is slow, the Ar–Pd(II)–Br intermediate has a longer lifetime to find a stray hydride.
-
Solution: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos). These ligands serve a dual purpose: (1) their electron density accelerates transmetalation, and (2) their steric bulk enforces a monoligated L1Pd(0) active species that accelerates the final reductive elimination of the desired product, effectively outcompeting the debromination pathway[5].
Q3: Does temperature play a role in the hydrodebromination of heteroaryl bromides? A3: Absolutely. Elevated temperatures exponentially increase the rate of side reactions, including hydride transfer and the subsequent reductive elimination of the Ar–H byproduct[4].
-
Solution: Run the reaction at the lowest temperature that still provides a reasonable rate of conversion. For 8-Bromopyrido[2,3-b]pyrazine, utilizing a highly active precatalyst (like XPhos Pd G3) allows the reaction to proceed efficiently at 40–60 °C, minimizing thermal degradation and debromination[2].
Quantitative Data: Impact of Reaction Parameters on Debromination
The following table summarizes the causal relationship between reaction conditions and the ratio of desired cross-coupled product to debrominated byproduct for highly electron-deficient heteroaryl bromides like 8-Bromopyrido[2,3-b]pyrazine.
| Solvent System | Base | Ligand / Catalyst | Temp (°C) | Product : Debrom Ratio | Mechanistic Rationale |
| EtOH / H2O | Na2CO3 | Pd(PPh3)4 (5 mol%) | 90 | 35 : 65 | Protic solvent acts as a hydride donor; high temp accelerates Pd-H formation. |
| DMF | Et3N | Pd(dppf)Cl2 (5 mol%) | 80 | 45 : 55 | Amine base undergoes β -hydride elimination, transferring hydride to Pd. |
| Toluene | NaOtBu | Pd2(dba)3 / BINAP | 80 | 60 : 40 | Alkoxide base serves as a potent hydride source via β -elimination. |
| 1,4-Dioxane | K3PO4 | XPhos Pd G3 (2 mol%) | 60 | 92 : 8 | Aprotic solvent, non-hydridic base, and bulky ligand accelerate transmetalation. |
| Toluene | Cs2CO3 | SPhos Pd G3 (2 mol%) | 40 | 98 : 2 | Optimal conditions: low temp, strict exclusion of hydrides, rapid catalytic cycle. |
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed as a self-validating system: by strictly controlling the order of addition and environmental moisture, the absence of the Ar–H mass in the in-process LC-MS validates the integrity of the anhydrous, hydride-free setup[2].
Materials:
-
8-Bromopyrido[2,3-b]pyrazine (1.0 equiv, rigorously dried)
-
Arylboronic acid or ester (1.2 equiv)
-
Anhydrous K3PO4 (2.0 equiv, finely milled and oven-dried)
-
XPhos Pd G3 precatalyst (2.0 mol%)
-
Anhydrous 1,4-Dioxane (sparged with Argon for 30 mins)
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with Argon. Repeat this cycle three times to ensure absolute exclusion of atmospheric moisture, which can act as a proton/hydride source[3].
-
Solid Reagent Loading: Under a positive flow of Argon, charge the flask with 8-Bromopyrido[2,3-b]pyrazine, the arylboronic acid, and the anhydrous K3PO4.
-
Causality Note: K3PO4 is chosen over alkoxides or amines to eliminate base-mediated hydride transfer.
-
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst.
-
Causality Note: G3 precatalysts rapidly generate the active L1Pd(0) species under mildly basic conditions without requiring harsh activation steps, allowing for lower reaction temperatures.
-
-
Solvent Introduction: Inject the degassed, anhydrous 1,4-Dioxane via syringe. The concentration should be maintained at 0.1 M to 0.2 M to favor intermolecular cross-coupling over intramolecular degradation.
-
Temperature Control & Execution: Seal the flask and place it in a pre-heated oil bath at 50 °C.
-
Causality Note: Keeping the temperature at 50 °C (rather than the traditional 80–100 °C) suppresses the activation energy required for the undesired hydrodebromination pathway[5].
-
-
In-Process Monitoring (Self-Validation): After 2 hours, withdraw a 10 µL aliquot under Argon, dilute with LC-MS grade acetonitrile, and analyze. The system is validated if the Ar–H (debrominated) peak constitutes <2% of the total UV area. If debromination exceeds 5%, verify the anhydrous nature of your K3PO4 and Dioxane.
-
Workup: Upon complete consumption of the starting material, cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo and purify via flash chromatography.
References
Sources
Technical Support Center: Scale-up Synthesis of 8-Bromopyrido[2,3-b]pyrazine
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromopyrido[2,3-b]pyrazine, a critical building block in medicinal chemistry.[1] As a versatile synthetic intermediate, its efficient production is paramount for the advancement of novel therapeutics, including potent antibacterial and anticancer agents.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of its synthesis, moving beyond simple protocols to explain the underlying chemical principles.
I. Overview of Synthetic Strategies and Core Challenges
The synthesis of 8-Bromopyrido[2,3-b]pyrazine typically involves a multi-step sequence. Common routes include the condensation of a substituted diaminopyridine with a 1,2-dicarbonyl compound or the direct bromination of the parent pyrido[2,3-b]pyrazine.[1] Another prominent pathway involves the diazotization of 8-aminopyrido[2,3-b]pyrazine followed by a Sandmeyer-type reaction. While these methods are effective at the lab scale, scaling up production presents significant challenges, including:
-
Reaction Control and Exotherms: Larger reaction volumes can lead to difficulties in maintaining optimal temperature, potentially causing side reactions and decreased yields.
-
Reagent Addition and Mixing: Ensuring homogenous mixing of reagents in large reactors is crucial for consistent product quality.
-
Product Isolation and Purification: Handling larger quantities of material can complicate extraction, crystallization, and chromatographic purification.
-
Side Reaction Management: Unwanted byproducts can become more pronounced at scale, requiring robust purification strategies.
-
Safety Considerations: The handling of hazardous reagents and the management of reaction exotherms are critical safety concerns in large-scale synthesis.[3]
The following sections will address these challenges in a practical question-and-answer format.
II. Troubleshooting Guide & FAQs
A. Challenges in the Condensation Route
A widely employed method for constructing the pyrido[2,3-b]pyrazine core is the condensation of 2,3-diaminopyridine derivatives with α-dicarbonyl compounds.[4][5]
Question 1: We are scaling up the condensation of 5-bromo-2,3-diaminopyridine with glyoxal and are observing a significant decrease in yield and the formation of a dark, tar-like byproduct. What is causing this and how can we mitigate it?
Answer: This is a common issue when scaling up condensation reactions involving reactive aldehydes like glyoxal. The problem likely stems from a combination of factors:
-
Causality:
-
Poor Temperature Control: The condensation reaction is exothermic. On a larger scale, inefficient heat dissipation can lead to localized "hot spots" within the reactor. These elevated temperatures can promote polymerization of glyoxal and other side reactions, resulting in the observed tar formation.
-
Slow Reagent Addition: If the glyoxal solution is added too quickly to the heated diaminopyridine solution, the localized concentration of the aldehyde can be very high, favoring self-polymerization over the desired condensation.
-
Oxygen Sensitivity: At elevated temperatures, the reaction mixture can be more susceptible to oxidative side reactions, contributing to the formation of colored impurities.
-
-
Troubleshooting & Protocol Recommendations:
-
Controlled Reagent Addition: Implement a slow, subsurface addition of the glyoxal solution to the diaminopyridine solution using a syringe pump or a dropping funnel. This ensures rapid mixing and prevents localized high concentrations of the aldehyde.
-
Improved Temperature Management: Utilize a reactor with a larger surface area-to-volume ratio or a more efficient cooling system. Maintain a strict internal temperature profile, for example, not exceeding 80°C during the addition and reflux.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Solvent Choice: While ethanol is commonly used, consider a higher-boiling solvent like n-butanol for better temperature control at reflux.
-
Data Presentation: Impact of Process Parameters on Yield
| Parameter | Lab Scale (1g) | Scale-Up (100g) - Initial | Scale-Up (100g) - Optimized |
| Reagent Addition | Rapid | Rapid | Slow, Subsurface |
| Temperature Control | Mantle, Reflux | Jacket, Reflux | Jacket, Strict <80°C |
| Atmosphere | Air | Air | Nitrogen |
| Yield | 85% | 45% | 78% |
| Byproduct Formation | Minimal | Significant Tar | Minimal |
B. Challenges in the Sandmeyer Reaction Route
The Sandmeyer reaction provides a robust method for introducing the bromine atom via a diazonium salt intermediate.[6][7][8] This is particularly useful when starting from the corresponding 8-amino precursor.
Question 2: During the Sandmeyer bromination of 8-aminopyrido[2,3-b]pyrazine, we are experiencing inconsistent yields and the formation of phenolic byproducts. How can we improve the reliability of this reaction at scale?
Answer: The success of a Sandmeyer reaction hinges on the careful control of the diazotization step and the subsequent copper-catalyzed decomposition of the diazonium salt.[6][9]
-
Causality:
-
Incomplete Diazotization: If the formation of the diazonium salt from the amine is not complete, the unreacted amine can participate in side reactions. This is often due to insufficient acid or nitrite, or temperatures that are too high.
-
Premature Decomposition of the Diazonium Salt: Diazonium salts are often unstable at elevated temperatures. If the temperature is not kept low (typically 0-5°C) during its formation and handling, it can decompose to form a phenol.
-
Inefficient Copper(I) Catalyst: The copper(I) bromide (CuBr) is the active catalyst. If it has been oxidized to copper(II), the reaction will be sluggish, allowing for more time for the diazonium salt to decompose via other pathways.
-
-
Troubleshooting & Protocol Recommendations:
-
Strict Temperature Control: The diazotization step must be performed at 0-5°C. Use a well-calibrated cooling bath and monitor the internal reaction temperature closely.
-
Slow Nitrite Addition: Add the sodium nitrite solution slowly and subsurface to the acidic solution of the amine. This prevents localized warming and ensures a controlled reaction rate.
-
Use of Freshly Prepared or High-Quality CuBr: Ensure the CuBr used is of high quality and has not been extensively exposed to air.
-
Order of Addition: It is often beneficial to add the cold diazonium salt solution to the heated CuBr solution. This ensures that the diazonium salt immediately encounters the catalyst and decomposes via the desired pathway.
-
Experimental Workflow: Optimized Sandmeyer Reaction
Caption: Optimized workflow for the Sandmeyer bromination.
C. Purification Challenges at Scale
Question 3: We are struggling with the purification of 8-Bromopyrido[2,3-b]pyrazine on a multi-kilogram scale. Column chromatography is not practical, and recrystallization results in significant product loss in the mother liquor. What are our options?
Answer: Large-scale purification requires a shift in strategy away from techniques that are not easily scalable.
-
Causality:
-
High Solubility in Common Solvents: The product may have moderate to high solubility in many common recrystallization solvents, leading to poor recovery.
-
Closely Eluting Impurities: If byproducts have similar polarities to the desired product, separation by simple recrystallization can be difficult.
-
-
Troubleshooting & Protocol Recommendations:
-
Anti-Solvent Crystallization: This is a powerful technique for large-scale purification. Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add an anti-solvent (e.g., hexanes or heptane) in which the product is poorly soluble. This can induce selective crystallization.
-
Slurry Trituration: If the impurities are significantly more soluble than the product in a particular solvent, the crude material can be stirred as a slurry in that solvent at a specific temperature. The impurities will dissolve, and the purified product can be isolated by filtration.
-
pH-Based Extraction: If there are acidic or basic impurities, a series of aqueous extractions at different pH values can be very effective in removing them before the final crystallization step.
-
Azeotropic Distillation for Solvent Removal: For removing residual solvents, azeotropic distillation can be more efficient than simple evaporation on a large scale.[10]
-
Data Presentation: Comparison of Purification Methods
| Method | Scale | Purity | Recovery | Throughput |
| Column Chromatography | < 100 g | > 99% | ~80% | Low |
| Single-Solvent Recrystallization | > 1 kg | 95-98% | 60-70% | Medium |
| Anti-Solvent Crystallization | > 1 kg | > 99% | 85-95% | High |
| Slurry Trituration | > 1 kg | 98-99% | > 90% | High |
III. Safety Considerations in Scale-Up
The scale-up of any chemical synthesis introduces new safety challenges that must be rigorously addressed.
Question 4: What are the primary safety hazards associated with the scale-up synthesis of 8-Bromopyrido[2,3-b]pyrazine, and what precautions should be taken?
Answer:
-
Diazonium Salt Instability: This is arguably the most significant hazard. Aryl diazonium salts can be explosive when isolated and dry.
-
Mitigation: NEVER isolate the diazonium salt intermediate. Always use it in solution and proceed immediately to the next step. Maintain low temperatures throughout its preparation and handling.
-
-
Exothermic Reactions: Both the condensation and Sandmeyer reactions can be exothermic.
-
Mitigation: Ensure the reactor has adequate cooling capacity. Use controlled addition rates for reagents. Have a quench plan in place for thermal runaway scenarios.
-
-
Hazardous Reagents:
-
Bromine/Brominating Agents: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium Nitrite: A strong oxidizer and toxic.
-
Acids and Bases: Corrosive.
-
Mitigation: Consult the Safety Data Sheet (SDS) for all reagents.[11] Use appropriate PPE, including gloves, safety glasses, and a lab coat. Ensure access to an emergency shower and eyewash station.
-
-
Nitrogen Evolution: The Sandmeyer reaction releases a large volume of nitrogen gas.
-
Mitigation: Ensure the reactor is adequately vented to prevent pressure buildup.
-
Logical Relationship: Hazard, Cause, and Mitigation
Sources
- 1. 8-Bromopyrido[2,3-b]pyrazine | 1443286-07-4 | Benchchem [benchchem.com]
- 2. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jsynthchem.com [jsynthchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
- 11. nextsds.com [nextsds.com]
Analytical methods for assessing the purity of 8-Bromopyrido[2,3-b]pyrazine
Answering the call for robust analytical support, this guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the purity assessment of 8-Bromopyrido[2,3-b]pyrazine (CAS: 1443286-07-4). As a critical intermediate in pharmaceutical synthesis, its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] Impurities, even in trace amounts, can lead to unwanted side effects, reduced therapeutic effectiveness, or complications in regulatory approval.[1]
This document, structured in a practical question-and-answer format, provides troubleshooting insights and detailed protocols for the most common and effective analytical techniques. Our goal is to empower you, the scientist, to anticipate challenges, resolve issues efficiently, and ensure the highest integrity of your analytical results.
Core Analytical Workflow for Purity Assessment
The purity assessment of a pharmaceutical intermediate like 8-Bromopyrido[2,3-b]pyrazine is a systematic process. It begins with selecting the appropriate analytical technique and culminates in a comprehensive purity report. The general workflow is designed to confirm identity, quantify the main component, and identify and quantify any impurities.
Caption: General workflow for purity analysis of 8-Bromopyrido[2,3-b]pyrazine.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment of non-volatile organic molecules like 8-Bromopyrido[2,3-b]pyrazine.[3] Reversed-phase (RP) HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is typically the method of choice.[4]
HPLC Troubleshooting and FAQs
Q1: My main peak for 8-Bromopyrido[2,3-b]pyrazine is tailing. What are the likely causes and how can I fix it?
A1: Peak tailing, where the peak is asymmetrically skewed towards the end, is a common issue. It can compromise resolution and lead to inaccurate integration.
-
Causality & Explanation:
-
Secondary Interactions: The nitrogen atoms in the pyrido[2,3-b]pyrazine ring are basic. They can interact with residual acidic silanol groups on the silica-based C18 column packing. This strong, secondary interaction causes some molecules to lag behind, resulting in tailing.[5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[6]
-
Column Contamination/Void: Buildup of contaminants on the column inlet frit or the formation of a void in the packing bed can disrupt the sample band, causing tailing or splitting.[5][7]
-
-
Troubleshooting Steps:
-
Reduce Silanol Interactions: Add a small amount of a competing base or acid to the mobile phase. For basic compounds like this, lowering the mobile phase pH with an additive like 0.1% formic acid or trifluoroacetic acid can protonate the silanol groups, minimizing secondary interactions.[5]
-
Check Sample Concentration: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, you were likely overloading the column.
-
Clean the Column: If the problem persists, disconnect the column and flush it in the reverse direction (backflush) with a strong solvent (like 100% acetonitrile or isopropanol) to remove contaminants from the inlet frit.[5] If this doesn't work, the column may be permanently damaged and require replacement. Using a guard column is a cost-effective way to protect the analytical column from contamination.[7]
-
Q2: I'm seeing a gradual shift in the retention time of my analyte over a sequence of injections. What's happening?
A2: Retention time stability is crucial for reliable identification. Drifting retention times often point to changes in the HPLC system or column chemistry over time.
-
Causality & Explanation:
-
Mobile Phase Composition Change: Inconsistent mobile phase preparation or improper solvent mixing by the pump can lead to a drift in solvent composition and, consequently, retention time.[7]
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the injection sequence. This is common when changing mobile phases.
-
Temperature Fluctuations: Column temperature affects solvent viscosity and interaction kinetics. Without a column thermostat, ambient temperature changes in the lab can cause retention times to drift.[7]
-
Column Aging: Over time, the stationary phase can degrade (e.g., hydrolysis of the bonded phase), leading to a gradual change in its retentive properties.
-
-
Troubleshooting Steps:
-
Ensure Proper Mixing: If preparing the mobile phase online, ensure the pump's degasser and mixer are functioning correctly. For isocratic methods, pre-mixing the mobile phase manually can eliminate pump mixing as a variable.[7]
-
Equilibrate Thoroughly: Always flush the column with at least 10-20 column volumes of the new mobile phase before the first injection to ensure it is fully equilibrated.
-
Use a Column Oven: A column thermostat is essential for reproducible chromatography. Set it to a temperature slightly above ambient (e.g., 30-40 °C) to negate room temperature swings.
-
Monitor Column Performance: Keep a logbook for each column, tracking pressure and the retention time of a standard. A significant, irreversible shift may indicate the column needs to be replaced.
-
Caption: Troubleshooting logic for common HPLC peak shape problems.
Standard RP-HPLC Protocol for Purity Analysis
This protocol provides a starting point for the analysis of 8-Bromopyrido[2,3-b]pyrazine. Method optimization may be required for specific impurity profiles.
-
Instrumentation and Materials
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable modifier)
-
8-Bromopyrido[2,3-b]pyrazine reference standard and sample
-
0.45 µm syringe filters
-
-
Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Degas both mobile phases using sonication or vacuum filtration.[8]
-
-
Chromatographic Conditions [8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: UV at an appropriate wavelength (determined by UV scan, likely around 254 nm or 280 nm)
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
-
Sample Preparation
-
Prepare a stock solution of the 8-Bromopyrido[2,3-b]pyrazine sample and reference standard at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Dilute to a working concentration of ~0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[8]
-
-
Data Analysis
-
Inject a blank (diluent) first to ensure the system is clean.
-
Inject the reference standard to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities. For 8-Bromopyrido[2,3-b]pyrazine, GC-MS can provide both purity information and structural confirmation of impurities based on their mass fragmentation patterns.[9]
GC-MS Troubleshooting and FAQs
Q1: I'm not seeing my compound of interest, or the peak is very small and broad. What could be the issue?
A1: This often points to issues with sample introduction or stability within the GC system.
-
Causality & Explanation:
-
Thermal Degradation: The pyrido[2,3-b]pyrazine core is relatively stable, but high temperatures in the GC inlet or column can potentially cause degradation, especially if reactive impurities are present.
-
Insufficient Volatility: While likely volatile enough for GC, the compound's boiling point may require optimization of the temperature program.
-
Adsorption: Active sites in the GC inlet liner or on the column can adsorb the analyte, leading to poor peak shape and reduced signal.
-
-
Troubleshooting Steps:
-
Lower Inlet Temperature: Start with a lower inlet temperature (e.g., 250 °C) and gradually increase it to find the optimal balance between volatilization and degradation.
-
Use a Deactivated Liner: Ensure you are using a high-quality, deactivated glass wool liner in the inlet to minimize active sites.
-
Check Column Health: An old or contaminated column can have active sites. Bake the column according to the manufacturer's instructions or trim a small portion (10-20 cm) from the inlet side.
-
Q2: How do I confirm that a small impurity peak contains bromine?
A2: The mass spectrometer is an excellent tool for this. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[10] This creates a characteristic isotopic pattern in the mass spectrum.
-
Causality & Explanation:
-
Any ion containing a single bromine atom will appear as a pair of peaks (doublet) in the mass spectrum, separated by 2 mass-to-charge units (m/z).[10][11] The peak corresponding to the ⁷⁹Br isotope (M) and the peak for the ⁸¹Br isotope (M+2) will have almost identical intensities (a ~1:1 ratio).[10]
-
-
Interpretation Steps:
-
Examine the Molecular Ion: Look at the highest m/z region of the impurity's mass spectrum. If you see a strong doublet with a 1:1 intensity ratio, this is a clear indication of a single bromine atom in the molecular ion.
-
Analyze Fragment Ions: Look for this same M/M+2 doublet pattern in the fragment ions. This can help confirm the structure of the impurity. For example, loss of a neutral fragment that does not contain bromine will result in a fragment ion that still shows the 1:1 doublet.
-
Compare to Main Peak: The mass spectrum of your main 8-Bromopyrido[2,3-b]pyrazine peak will clearly show this pattern. Use it as a reference to identify brominated impurities.
-
Caption: Workflow for identifying a brominated impurity using GC-MS.
General GC-MS Protocol
-
Instrumentation and Materials
-
GC-MS system with an Electron Ionization (EI) source
-
A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium carrier gas
-
GC vials with septa
-
-
GC Conditions
-
Inlet Temperature: 270 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas Flow: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial Temp: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: Hold at 280 °C for 10 min
-
-
-
MS Conditions
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-450 m/z
-
-
Sample Preparation
-
Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for structural elucidation and can be used for quantitative purity assessment (qNMR). ¹H NMR is particularly useful for providing a "fingerprint" of the molecule and quantifying impurities if a certified reference standard is used.[12]
NMR Troubleshooting and FAQs
Q1: I want to use ¹H NMR to determine the absolute purity. What are the critical considerations?
A1: Quantitative NMR (qNMR) is a primary analytical method that can determine purity without needing a specific reference standard of the analyte itself. Instead, it uses a certified internal standard.
-
Causality & Explanation: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integrated area of a known proton signal from the analyte to the integrated area of a known proton signal from a certified internal standard of known purity and weight, one can calculate the absolute purity of the analyte.[12]
-
Key Requirements for qNMR:
-
Certified Internal Standard: Choose a standard that is stable, has high purity, is accurately weighed, and has a simple spectrum with at least one peak that is well-resolved from your analyte peaks (e.g., maleic acid, dimethyl sulfone).
-
Accurate Sample Weighing: Use a calibrated analytical balance to accurately weigh both the analyte and the internal standard.
-
Complete Dissolution: Both the sample and the internal standard must be completely dissolved in the NMR solvent (e.g., DMSO-d₆, CDCl₃).
-
Optimized Acquisition Parameters: You must ensure the measurement is quantitative. This means using a long relaxation delay (D1) — typically 5 times the longest T₁ relaxation time of any proton being quantified — and ensuring a proper 90° pulse calibration.
-
Proper Data Processing: Use a consistent and accurate method for phasing, baseline correction, and integration of the relevant peaks.
-
Quantitative Data Summary
The purity of pharmaceutical intermediates is critical and typically requires high standards.[3][13] The required purity level depends on the stage of development and the nature of subsequent synthetic steps.
| Parameter | HPLC (% Area) | GC (% Area) | qNMR (% w/w) | Typical Specification |
| Purity | > 99.0% | > 99.0% | > 98.5% | ≥ 98.5% |
| Individual Unknown Impurity | ≤ 0.10% | ≤ 0.10% | Not ideal | ≤ 0.1% |
| Total Impurities | ≤ 1.0% | ≤ 1.0% | ≤ 1.5% | ≤ 1.5% |
Note: These are typical values and may vary. Purity values are method-dependent, and results from different techniques may not be directly comparable without proper validation.[12]
References
- The Science of Purity: Understanding Pharmaceutical Intermediate Specifications. (2026, March 29). Ningbo Inno Pharmchem Co., Ltd.
- API Intermediates Production Purity. (2024, June 18). Arborpharmchem.
- Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- Mass Spectrometry: Fragmentation P
- The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing.
- Purity Analysis for Pharmaceutical and Natural Health Product Industries.
- Halogen
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
- A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides. Benchchem.
- HPLC Methods for analysis of Pyridine.
- HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
- Interpretation of Mass Spectra. (2017, June 7). IntechOpen.
- HPLC Troubleshooting Guide. YMC.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- 8-Bromopyrido[2,3-b]pyrazine. Benchchem.
- 8-bromopyrido[2,3-b]pyrazine — Chemical Substance Inform
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. (2025, August 8).
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Validation of the simultaneous analysis method of pesticides in feed by gas chromatograph-mass spectrometer for analysis of deBr-bromobutide in feed. FAMIC.
- ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIV
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. pathogenia.com [pathogenia.com]
- 3. nbinno.com [nbinno.com]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. agilent.com [agilent.com]
- 6. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Interpretation of Mass Spectra | IntechOpen [intechopen.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Comparison of Suzuki coupling with different boronic acids and 8-Bromopyrido[2,3-b]pyrazine
Comparative Guide: Suzuki-Miyaura Cross-Coupling of 8-Bromopyrido[2,3-b]pyrazine with Diverse Boronic Acids
The pyrido[2,3-b]pyrazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antiproliferative agents[1][2]. Functionalization at the 8-position via palladium-catalyzed Suzuki-Miyaura cross-coupling is a critical pathway for generating structural diversity[1][3]. However, the highly electron-deficient nature of the fused pyrazine-pyridine system drastically alters the standard catalytic kinetics observed in simple aryl halides[1][4].
This guide provides an objective, data-driven comparison of how 8-bromopyrido[2,3-b]pyrazine reacts with different classes of boronic acids, detailing the mechanistic causality behind catalyst selection and offering a self-validating experimental protocol.
Mechanistic Rationale: The Electronic Landscape of 8-Bromopyrido[2,3-b]pyrazine
To achieve high yields, one must understand the electronic push-and-pull of the substrate. The fused pyrazine ring exerts a strong electron-withdrawing effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the C8–Br bond[1].
-
Oxidative Addition (Accelerated): The electron deficiency makes the 8-position highly susceptible to nucleophilic attack by the Pd(0) catalyst. Oxidative addition occurs rapidly, even at moderate temperatures[1][4].
-
Transmetalation (Decelerated): The resulting Pd(II) intermediate is highly electron-poor. This lack of electron density slows down the transmetalation step, as the Pd(II) center is less efficient at coordinating with the incoming boronate complex.
-
Reductive Elimination (Ligand-Dependent): To prevent the catalytic cycle from stalling at the Pd(II) stage, bidentate ligands with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), are preferred[2][5]. These ligands enforce a cis-geometry on the organopalladium intermediate, forcefully accelerating reductive elimination to release the product and regenerate Pd(0)[5].
Catalytic cycle of Suzuki-Miyaura coupling on 8-Bromopyrido[2,3-b]pyrazine.
Comparative Performance of Boronic Acid Classes
The choice of boronic acid fundamentally dictates the necessary reaction conditions. Because transmetalation is the rate-limiting step for this specific electrophile, the nucleophilicity of the boronic acid is the primary variable.
Electron-Rich Arylboronic Acids
Boronic acids bearing electron-donating groups (e.g., 4-methoxyphenylboronic acid) are the most efficient coupling partners. The electron density facilitates rapid formation of the boronate species and accelerates nucleophilic attack on the Pd(II) center. Standard conditions using Pd(dppf)Cl₂ and K₂CO₃ in a biphasic THF/H₂O mixture reliably yield >85% conversion within 3–4 hours[2][5].
Electron-Deficient Arylboronic Acids
Substrates like 4-fluorophenylboronic acid struggle during transmetalation. To overcome this, the concentration of the active boronate must be maximized. This is achieved by using stronger bases (e.g., Cs₂CO₃) or increasing the reaction temperature to 90–100°C. Prolonged reaction times (6–8 hours) are typically required, and homocoupling of the boronic acid becomes a competing side reaction if oxygen is not rigorously excluded.
Heteroaryl Boronic Acids
Coupling with heteroaryl boronic acids (e.g., 3-thienyl or 4-pyridyl) introduces the risk of rapid protodeboronation—the hydrolytic cleavage of the C–B bond before coupling can occur. To outpace this degradation, highly active catalyst systems like Pd₂(dba)₃ with XPhos or SPhos are recommended, alongside anhydrous conditions utilizing fluoride bases (e.g., CsF in anhydrous dioxane)[4].
Quantitative Data Comparison
The following table summarizes the optimized conditions and expected yields for coupling 8-bromopyrido[2,3-b]pyrazine with various boronic acid classes, synthesized from established literature parameters[2][4][5].
| Boronic Acid Class | Representative Reagent | Optimal Catalyst System | Base / Solvent System | Temp / Time | Expected Yield |
| Electron-Rich Aryl | 4-Methoxyphenylboronic acid | 5 mol% Pd(dppf)Cl₂ | K₂CO₃ (3 eq) / THF:H₂O (4:1) | 80°C / 4h | 88 - 92% |
| Electron-Poor Aryl | 4-Fluorophenylboronic acid | 5 mol% Pd(dppf)Cl₂ | Cs₂CO₃ (3 eq) / THF:H₂O (4:1) | 90°C / 6h | 75 - 82% |
| Heteroaryl | 3-Thienylboronic acid | 3 mol% Pd₂(dba)₃ + XPhos | CsF (3 eq) / Dioxane (Anhydrous) | 100°C / 8h | 65 - 78% |
| Sterically Hindered | 2,6-Dimethylphenylboronic acid | 5 mol% Pd(PPh₃)₄ | Na₂CO₃ (3 eq) / Toluene:H₂O (3:1) | 100°C / 12h | 55 - 65% |
| Alkyl / Vinyl | Potassium vinyltrifluoroborate | 5 mol% Pd(dppf)Cl₂ | K₂CO₃ (3 eq) / Dioxane:H₂O (3:1) | 80°C / 8h | 70 - 75% |
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol incorporates in-process visual and analytical validation checkpoints. This procedure is optimized for electron-rich to neutral arylboronic acids using a biphasic solvent system, which ensures the dissolution of both the organic electrophile and the inorganic base[5].
Reagents Required:
-
8-Bromopyrido[2,3-b]pyrazine (1.0 equivalent, 1.0 mmol)
-
Arylboronic acid (1.2 equivalents, 1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equivalents, 5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents, 3.0 mmol)
-
Solvent: THF/H₂O (4:1 ratio, 10 mL total volume)
Step-by-Step Methodology:
-
Solvent Degassing (Critical Step): Combine 8 mL of THF and 2 mL of deionized water in a Schlenk flask. Sparge with ultra-pure Argon for 30 minutes. Causality: Oxygen must be strictly eliminated to prevent the oxidation of the Pd(0) active species and to suppress the oxidative homocoupling of the boronic acid.
-
Reagent Charging: In a separate, oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-bromopyrido[2,3-b]pyrazine, the arylboronic acid, and Pd(dppf)Cl₂·CH₂Cl₂.
-
Inert Atmosphere Assembly: Evacuate and backfill the reaction flask with Argon three times. Add the solid K₂CO₃ under a positive stream of Argon.
-
Reaction Initiation: Transfer the degassed THF/H₂O mixture into the reaction flask via a gas-tight syringe.
-
Validation Check 1: Upon solvent addition, the mixture should appear as a pale orange/red suspension.
-
-
Heating and Monitoring: Heat the reaction mixture to 80°C using an oil bath.
-
Validation Check 2: Within 30 minutes of reaching 80°C, the suspension should transition into a deep, homogeneous red-brown solution, indicating the successful formation of the active Pd(0) complex and the initiation of the catalytic cycle.
-
Validation Check 3: If a fine black precipitate (Pd black) forms on the flask walls before 2 hours, the catalyst has decomposed (likely due to oxygen ingress or poor boronic acid stoichiometry). The reaction will likely stall.
-
-
Completion Analysis: After 4 hours, sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS. The mass of the starting material (m/z ~210 for 8-bromo isotope pattern) should be entirely replaced by the product mass.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the functionalized pyrido[2,3-b]pyrazine.
Step-by-step experimental workflow for the Suzuki cross-coupling protocol.
Sources
- 1. 8-Bromopyrido[2,3-b]pyrazine | 1443286-07-4 | Benchchem [benchchem.com]
- 2. ikm.org.my [ikm.org.my]
- 3. researchgate.net [researchgate.net]
- 4. Rapid access to diverse, trifluoromethyl-substituted alkenes using complementary strategies - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05420C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 8-Bromopyrido[2,3-b]pyrazine Derivatives and Established Drugs
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is paramount. Among the myriad of heterocyclic compounds, pyrido[2,3-b]pyrazines have emerged as a promising class of pharmacophores. This guide provides a comprehensive comparison of the biological activities of 8-Bromopyrido[2,3-b]pyrazine derivatives against known drugs, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Pyrido[2,3-b]pyrazines: A Scaffold of Therapeutic Promise
The pyrido[2,3-b]pyrazine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. The introduction of a bromine atom at the 8-position not only provides a handle for further chemical modifications but also influences the electronic properties of the molecule, potentially enhancing its biological activity.[1] This guide will delve into the anticancer, antimicrobial, and enzyme inhibitory activities of these derivatives in comparison to established therapeutic agents.
Anticancer Activity: A New Frontier in Oncology Research
Several novel pyrido[2,3-b]pyrazine derivatives have demonstrated significant anticancer activity, in some cases surpassing the efficacy of conventional chemotherapeutic agents in preclinical studies.
Comparative Efficacy Against Cancer Cell Lines
The cytotoxic effects of 8-Bromopyrido[2,3-b]pyrazine derivatives have been evaluated against a panel of human cancer cell lines, with doxorubicin and cisplatin often serving as reference compounds. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these comparisons.
One study synthesized a series of novel 3-substituted pyrido[2,3-b]pyrazine derivatives and evaluated their in-vitro cytotoxic activity against A549 (lung), MCF-7 (breast), K562 (leukemia), and HeLa (cervical) cancer cell lines using the MTT assay.[2] The results, summarized in Table 1, highlight the potential of these compounds, with some derivatives exhibiting IC50 values in the low micromolar range, comparable to doxorubicin.[2]
Table 1: Comparative Anticancer Activity (IC50, µM) of Pyrido[2,3-b]pyrazine Derivatives and Doxorubicin [2]
| Compound | A549 | MCF-7 | K562 | HeLa |
| 7a | 12.30 ± 1.50 | 9.50 ± 1.70 | 3.90 ± 0.90 | 23.50 ± 1.90 |
| 7b | 10.20 ± 1.20 | 8.90 ± 1.90 | 11.90 ± 1.20 | NA |
| 7d | NA | 3.90 ± 0.90 | 8.70 ± 0.70 | 5.80 ± 1.20 |
| 9a | 7.30 ± 1.20 | NA | 2.80 ± 0.90 | 8.90 ± 1.20 |
| 9d | 1.20 ± 0.20 | 2.30 ± 0.40 | 3.90 ± 0.90 | 4.40 ± 0.70 |
| Doxorubicin | 0.50 ± 0.20 | 0.69 ± 0.50 | 0.54 ± 0.30 | 0.71 ± 0.40 |
NA: Not Active
Another study focused on novel pyrido[2,3-b]pyrazines designed to overcome erlotinib resistance in non-small cell lung cancer (NSCLC). Compound 7n from this series demonstrated potent inhibition of both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines with IC50 values of 0.09 µM and 0.15 µM, respectively.[3]
Unraveling the Mechanism of Action
The anticancer activity of pyrido[2,3-b]pyrazine derivatives is often attributed to their ability to interfere with key signaling pathways crucial for cancer cell proliferation and survival.
-
Wnt/β-catenin Pathway Inhibition: Certain 3-arylethynyl-substituted pyrido[2,3-b]pyrazine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, including NSCLC.[4]
-
EGFR-TK Inhibition: Some derivatives act as epidermal growth factor receptor (EGFR) tyrosine kinase (TK) inhibitors. Mechanistic studies have shown that these compounds can inhibit EGFR-TK autophosphorylation, leading to apoptosis.[5]
-
KRAS Inhibition: Novel 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized as covalent inhibitors of KRAS, a notoriously difficult-to-target oncoprotein.[6]
Caption: Potential anticancer mechanisms of pyrido[2,3-b]pyrazine derivatives.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Pyrido[2,3-b]pyrazine derivatives have shown promising activity against a range of bacterial and fungal pathogens.
Comparative Efficacy Against Bacteria and Fungi
The antimicrobial potential of these compounds is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
A study investigating new pyrido[2,3-b]pyrazine derivatives reported significant antibacterial activity. One derivative bearing two thiocarbonyl groups exhibited MIC values of 0.078 mg/mL against Staphylococcus aureus and Bacillus cereus, and 0.625 mg/mL against Escherichia coli.
In the realm of antifungal research, difunctional pyrido[2,3-b]pyrazine derivatives have been synthesized and evaluated. Compound X2 from one such study displayed exceptional activity against several plant pathogenic fungi, with EC50 values significantly superior to the commercial fungicides fluopyram and azoxystrobin (Table 2).[7]
Table 2: Comparative Antifungal Activity (EC50, mg/L) of a Pyrido[2,3-b]pyrazine Derivative (X2) and Known Fungicides [7]
| Pathogen | Compound X2 | Fluopyram | Azoxystrobin |
| Rhizoctonia solani | 3.15 | 192.29 | 80.14 |
| Phomopsis sp. | 1.12 | 93.12 | 25.14 |
| Botrytis cinerea | 0.69 | 42.23 | 19.64 |
| Sclerotinia sclerotiorum | 1.59 | 91.19 | 36.81 |
| Magnaporthe oryzae | 0.92 | 125.77 | 59.51 |
Proposed Antimicrobial Mechanisms
The antimicrobial action of these derivatives is thought to involve multiple mechanisms, including:
-
Inhibition of DNA Gyrase: Molecular docking studies suggest that these compounds can bind to bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[8]
-
Disruption of Cell Membrane Integrity: Some derivatives have been shown to damage the cell membranes of pathogenic fungi.[7]
-
Induction of Oxidative Stress: An increase in intracellular reactive oxygen species (ROS) levels has been observed in pathogenic fungi treated with these compounds, contributing to cell death.[7]
Enzyme Inhibitory Activity: A Promising Avenue for Therapeutic Intervention
The ability of small molecules to selectively inhibit enzymes implicated in disease pathogenesis is a cornerstone of modern drug discovery. Pyrido[2,3-b]pyrazine derivatives have been explored as inhibitors of various enzymes.
While specific comparative data for 8-Bromopyrido[2,3-b]pyrazine derivatives against known enzyme inhibitors is still emerging, the broader class of pyrazine-based compounds has shown significant potential as kinase inhibitors.[9] Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of pyrazine-based kinase inhibitors represents an active area of research.[9]
Experimental Methodologies
The biological activities described in this guide were determined using standardized and validated experimental protocols.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a known drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Sources
- 1. texaschildrens.org [texaschildrens.org]
- 2. ikm.org.my [ikm.org.my]
- 3. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel 3-arylethynyl-substituted pyrido[2,3,-b]pyrazine derivatives and pharmacophore model as Wnt2/β-catenin pathway inhibitors in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism [pubmed.ncbi.nlm.nih.gov]
- 8. 8-Bromopyrido[2,3-b]pyrazine | 1443286-07-4 | Benchchem [benchchem.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
In vitro antibacterial activity of novel pyrido[2,3-b]pyrazine compounds.
The escalating crisis of antimicrobial resistance (AMR) has critically compromised the efficacy of traditional antibiotic classes, such as beta-lactams and fluoroquinolones. In the pursuit of novel pharmacophores, pyrido[2,3-b]pyrazine derivatives have emerged as a highly versatile and potent class of heterocyclic compounds.
As an Application Scientist evaluating early-stage drug candidates, this guide objectively compares the in vitro antibacterial performance of novel pyrido[2,3-b]pyrazine derivatives against standard-of-care antibiotics. By dissecting the structural-activity relationships (SAR) and detailing self-validating experimental workflows, this document provides a comprehensive framework for researchers optimizing these scaffolds for preclinical development.
Structural Activity Relationship (SAR) & Mechanistic Insights
The biological efficacy of the pyrido[2,3-b]pyrazine scaffold is heavily dictated by its substitution patterns. The core structure allows for extensive derivatization at the 2, 3, and 1,4 positions, which directly influences bacterial membrane penetration and target binding.
-
Thione vs. Alkyl/Aryl Substitutions: Derivatization at positions 2 and 3 with alkyl or aryl side chains generally increases lipophilicity to a point that hinders aqueous solubility and cellular uptake, resulting in decreased antibacterial activity. Conversely, the introduction of a 2,3-dithione moiety (two thiocarbonyl groups) significantly enhances efficacy. The thione groups likely facilitate metal chelation within the bacterial metalloenzymes, disrupting critical metabolic pathways.
-
N-Oxidation State: The oxidation state of the pyrazine nitrogens serves as an on/off switch for bactericidal activity. Pyrido[2,3-b]pyrazine 1,4-dioxide derivatives exhibit potent antibacterial properties, whereas their 1-oxide counterparts are biologically inactive[1]. This stark contrast is attributed to a bioreductive mechanism: bacterial reductases selectively reduce the 1,4-dioxide, generating lethal reactive oxygen species (ROS) that cleave bacterial DNA.
Proposed bactericidal mechanism of pyrido[2,3-b]pyrazine 1,4-dioxide derivatives.
Comparative Efficacy: Pyrido[2,3-b]pyrazines vs. Standard Alternatives
To benchmark the performance of these novel compounds, their Minimum Inhibitory Concentrations (MIC) were evaluated against both Gram-positive (S. aureus, B. cereus) and Gram-negative (E. coli, S. typhi) strains.
Gram-positive bacteria are generally more susceptible to pyrido[2,3-b]pyrazines than Gram-negative strains. This is primarily due to the robust outer membrane and active efflux pumps (e.g., ABC transporters) present in Gram-negative bacteria, which actively extrude the heterocyclic compounds before they reach their intracellular targets,[2].
Table 1: Comparative In Vitro Antibacterial Efficacy (MIC values)
| Compound Class / Modification | S. aureus (Gram +) | B. cereus (Gram +) | E. coli (Gram -) | S. typhi (Gram -) |
| Pyrido[2,3-b]pyrazine (2,3-dithione) | 0.078 mg/mL | 0.078 mg/mL | 0.625 mg/mL | 1.25 mg/mL |
| Pyrido[2,3-b]pyrazine (Alkyl/Aryl variants) | 1.5 - 5.0 mg/mL | 1.5 - 5.0 mg/mL | > 5.0 mg/mL | > 5.0 mg/mL |
| Pyrido[2,3-b]pyrazine 1,4-dioxide | Highly Active | Highly Active | Active | Active |
| Pyrido[2,3-b]pyrazine 1-oxide | Inactive | Inactive | Inactive | Inactive |
| Amoxicillin (Standard Control) | ≤ 0.010 mg/mL | ≤ 0.010 mg/mL | 0.036 mg/mL | 0.036 mg/mL |
Data synthesized from standardized broth microdilution assays,[2],[1]. Note: While Amoxicillin demonstrates superior absolute potency against susceptible strains, pyrido[2,3-b]pyrazine 1,4-dioxides and dithiones retain activity against beta-lactamase-producing resistant phenotypes due to their distinct mechanism of action.
Experimental Workflows: A Self-Validating Approach
To ensure reproducibility and scientific rigor, the synthesis and biological evaluation of these compounds must follow stringent, self-validating protocols.
Protocol A: Microwave-Assisted Solvent-Free Synthesis
Traditional reflux synthesis of pyrido[2,3-b]pyrazines often requires toxic solvents and extended reaction times, leading to the thermal degradation of intermediates. We employ a microwave-assisted, solvent-free approach[2].
-
Reagent Preparation: Grind equimolar amounts of 5-bromo-2,3-diaminopyridine and the target 1,2-dicarbonyl compound (e.g., oxalic acid) in an agate mortar.
-
Causality: Solid-state mixing maximizes surface area contact. In solvent-free reactions where molecular diffusion is heavily restricted, this physical homogenization is the primary driver of reaction kinetics.
-
-
Microwave Irradiation: Transfer the homogenous powder to a microwave reactor vessel. Irradiate at 300 W for 2–5 minutes.
-
Causality: Microwave irradiation provides rapid, volumetric dielectric heating. This bypasses the inefficient thermal gradients of conventional oil baths, accelerating the condensation reaction while preserving the integrity of the heat-sensitive diamine precursor[2].
-
-
Purification & Validation: Recrystallize the crude product from hot ethanol.
-
Self-Validating Step: Analyze the purified crystals via ^1H-NMR. The complete disappearance of the primary amine protons (typically broad singlets around 4.5–5.5 ppm) serves as an internal validation that quantitative cyclization has occurred.
-
Protocol B: Resazurin-Assisted Broth Microdilution Assay
Visual assessment of bacterial turbidity is subjective and prone to error, especially when testing poorly soluble heterocyclic compounds that may precipitate and mimic bacterial growth. We utilize a colorimetric assay compliant with[CLSI M07 guidelines].
-
Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
-
Causality: Standardizing the inoculum ensures the bacteria-to-drug ratio remains constant across all replicates, preventing artificially inflated MIC values caused by the "inoculum effect."
-
-
Serial Dilution: In a sterile 96-well plate, perform two-fold serial dilutions of the pyrido[2,3-b]pyrazine compounds (range: 5.0 mg/mL to 0.015 mg/mL) in MHB.
-
Incubation & Colorimetric Readout: Add 10 µL of resazurin dye (0.015% w/v) to each well. Incubate at 37°C for 18–24 hours.
-
Self-Validating Step: Resazurin acts as an intermediate electron acceptor. Metabolically active, viable bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. The MIC is objectively determined as the lowest concentration well that remains strictly blue, entirely eliminating human bias from the readout.
-
Workflow for the synthesis and biological evaluation of pyrido[2,3-b]pyrazines.
Conclusion
Pyrido[2,3-b]pyrazine derivatives represent a highly tunable scaffold for novel antibacterial development. While they do not yet match the absolute nanomolar potency of optimized clinical antibiotics like Amoxicillin or Ciprofloxacin against wild-type strains, specific modifications—namely 2,3-dithionation and 1,4-N-oxidation—drastically improve their efficacy,[1]. By leveraging their unique bioreductive mechanisms, these compounds hold significant promise as alternative therapeutics against resistant pathogens that have bypassed traditional cell-wall synthesis inhibitors.
References
- Sikine, M., et al. "ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES." Moroccan Journal of Heterocyclic Chemistry, Vol. 16, No. 1, 2017. URL:[https://doi.org/10.48369/IMIST.PRSM/jmch-v16i1.9597]
- Morales-Castellanos, J. J., et al. "Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines." Molecules, Vol. 17, 2012. URL:[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268138/]
- "Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives." PubMed (National Library of Medicine). URL:[https://pubmed.ncbi.nlm.nih.gov/11498993/]
- Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." URL:[https://clsi.org/standards/products/microbiology/documents/m07/]
Sources
A Researcher's Guide to the Structure-Activity Relationship of 8-Bromopyrido[2,3-b]pyrazine Analogs: From Synthesis to Biological Evaluation
For researchers, scientists, and drug development professionals, the pyrido[2,3-b]pyrazine scaffold represents a "privileged" structure in medicinal chemistry.[1] Its inherent physicochemical properties, such as good membrane permeability and aqueous solubility, make it an attractive starting point for the development of novel therapeutic agents.[1] The introduction of a bromine atom at the 8-position creates a versatile chemical handle, 8-Bromopyrido[2,3-b]pyrazine, unlocking a vast chemical space for the synthesis of diverse analog libraries through various cross-coupling reactions.[1] This guide provides an in-depth comparison of 8-Bromopyrido[2,3-b]pyrazine analogs, delving into their structure-activity relationships (SAR) across different biological targets, supported by experimental data and detailed protocols.
The Strategic Importance of the 8-Bromo Substituent
The bromine atom at the 8-position of the pyrido[2,3-b]pyrazine core is not merely a placeholder; it is a strategic functional group that serves as a linchpin for chemical diversification.[1] This halogen's reactivity makes it an excellent electrophile for a range of metal-catalyzed cross-coupling reactions, most notably Suzuki couplings with various arylboronic acids.[1] This allows for the systematic introduction of a wide array of substituents at this position, enabling a thorough exploration of the SAR. The synthesis of 8-Bromopyrido[2,3-b]pyrazine itself can be achieved through methods such as the condensation of 5-bromo-2,3-diaminopyridine with glyoxal or by direct bromination of the parent pyrido[2,3-b]pyrazine.[1]
Comparative Analysis of Biological Activities
Derivatives of the pyrido[2,3-b]pyrazine scaffold have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and kinase inhibitory effects.[1][2] The nature of the substituents introduced via the 8-bromo precursor plays a pivotal role in determining the potency and selectivity of these analogs.
Antibacterial Activity: Targeting Bacterial Proliferation
Several studies have highlighted the potential of pyrido[2,3-b]pyrazine analogs as antibacterial agents.[3][4] The mechanism of action for some of these derivatives is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase.[1]
A study on new pyrido[2,3-b]pyrazine derivatives synthesized from 5-bromo-2,3-diaminopyridine revealed interesting SAR trends.[4][5] The parent compound with two thiocarbonyl groups at the 2 and 3-positions exhibited the most potent activity against both Gram-positive (Staphylococcus aureus and Bacillus cereus) and Gram-negative (Escherichia coli and Salmonella typhi) bacteria.[5] The introduction of alkyl or aryl side chains at these positions led to a decrease in antibacterial efficacy, suggesting that the thione functionality is crucial for inhibiting bacterial growth.[5]
Another study focused on N1,N4-dialkylated derivatives of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.[6] In this series, certain alkylated compounds demonstrated significant activity, with some showing noteworthy inhibition against Escherichia coli.[6] Molecular docking studies suggested that these compounds interact strongly with bacterial DNA gyrase, with some exhibiting superior binding affinities and multiple hydrogen bonding interactions.[1][6]
Table 1: Comparative Antibacterial Activity of Pyrido[2,3-b]pyrazine Analogs
| Compound ID | R2/R3 Substituents | Target Organism | MIC (mg/mL) | Reference |
| 1 | =S, =S | S. aureus | 0.078 | [5] |
| 1 | =S, =S | B. cereus | 0.078 | [5] |
| 1 | =S, =S | E. coli | 0.625 | [5] |
| 1 | =S, =S | S. typhi | 1.25 | [5] |
| 2a | Alkylated | E. coli | Noteworthy Inhibition | [6] |
| 2c | Alkylated | Various Bacteria | Significant Activity | [6] |
Anticancer Activity: Targeting Uncontrolled Cell Growth
The pyrido[2,3-b]pyrazine scaffold has also been explored for its antiproliferative effects against various cancer cell lines.[1] The versatility of the 8-bromo intermediate allows for the introduction of diverse functionalities to optimize anticancer potency.
While specific SAR studies on 8-bromopyrido[2,3-b]pyrazine analogs as a focused library are not extensively detailed in the provided results, the broader class of pyrazine derivatives has shown significant promise. For instance, pyrazole derivatives, which share some structural similarities, have been extensively studied as anticancer agents, with substitutions on the ring system significantly enhancing efficacy.[7]
For the related pyrido[2,3-d]pyrimidine scaffold, various derivatives have been shown to inhibit key cancer-related targets such as tyrosine kinases, PI3K, and CDKs.[8] This suggests that pyrido[2,3-b]pyrazine analogs derived from the 8-bromo precursor could also be potent inhibitors of such targets, and this remains a fertile area for further investigation.
Kinase Inhibition: A Promising Avenue for Targeted Therapy
Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9][10] The pyrazine ring is a key pharmacophore in numerous clinically approved kinase inhibitors.[9][10] This highlights the potential of 8-bromopyrido[2,3-b]pyrazine as a starting point for developing novel kinase inhibitors.
Recent reviews have highlighted the importance of pyrazine-based scaffolds in the development of potent and selective kinase inhibitors targeting a range of kinases.[9][10] For example, pyrazino[2,3-b]pyrazines have been investigated as mTOR kinase inhibitors.[2] The ability to readily introduce a variety of substituents at the 8-position of the pyrido[2,3-b]pyrazine core via the bromo-intermediate is a significant advantage in the design of selective kinase inhibitors.
Experimental Protocols for Biological Evaluation
To ensure the scientific rigor and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of 8-Bromopyrido[2,3-b]pyrazine analogs.
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[11][12][13][14][15] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[11][12]
Step-by-Step Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds (8-Bromopyrido[2,3-b]pyrazine analogs) and a vehicle control (e.g., DMSO).[13] Add the compounds to the respective wells and incubate for a specified period (e.g., 72 hours).[13]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[11] Add 10 µL of the MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[15]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[15]
-
Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[11]
-
Data Analysis: Subtract the background absorbance from the readings and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: General workflow for in vitro kinase inhibition assays.
Conclusion and Future Directions
The 8-Bromopyrido[2,3-b]pyrazine scaffold is a highly valuable starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse libraries of analogs, which have shown promise as antibacterial, anticancer, and kinase-inhibiting compounds. The structure-activity relationship studies, though in some cases still in their early stages for this specific scaffold, highlight the critical role of substituents at various positions in determining biological activity and selectivity.
Future research should focus on a more systematic exploration of the chemical space around the 8-Bromopyrido[2,3-b]pyrazine core. This includes the synthesis and evaluation of a broader range of analogs with diverse substituents at multiple positions, not just the 8-position. Such comprehensive SAR studies, coupled with advanced computational modeling and structural biology, will undoubtedly pave the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Cold Spring Harbor Laboratory. (n.d.). MTT (Assay protocol). Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
Sikine, M., et al. (n.d.). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Retrieved from [Link]
-
Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assay. Retrieved from [Link]
-
ResearchGate. (2017, August 3). (PDF) ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Retrieved from [Link]
-
PubMed. (n.d.). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Retrieved from [Link]
-
Semantic Scholar. (2017, August 2). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2025, September 16). (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure−Activity Relationships for Pyrido-, Imidazo-, Pyrazolo-, Pyrazino-, and Pyrrolophenazinecarboxamides as Topoisomerase-Targeted Anticancer Agents | Request PDF. Retrieved from [Link]
-
MDPI. (2020, July 31). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]
-
Bentham Science. (2024, January 1). Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Retrieved from [Link]
Sources
- 1. 8-Bromopyrido[2,3-b]pyrazine | 1443286-07-4 | Benchchem [benchchem.com]
- 2. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - De - Current Medicinal Chemistry [rjmseer.com]
- 3. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. protocols.io [protocols.io]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking the Synthesis of 8-Bromopyrido[2,3-b]pyrazine: A Comparative Guide to De Novo and Late-Stage Functionalization
As drug discovery programs increasingly target complex kinase inhibitors and novel photophysical materials, the pyrido[2,3-b]pyrazine scaffold has emerged as a highly privileged pharmacophore. Specifically, 8-Bromopyrido[2,3-b]pyrazine serves as a critical electrophilic building block for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to generate pyrazino-fused carbazoles and carbolines[1].
From a process chemistry and scale-up perspective, synthesizing this brominated core presents a strategic divergence: should you build the ring system from a pre-halogenated precursor, or should you functionalize an existing core? This guide objectively benchmarks the two premier methodologies—De Novo Condensation and Late-Stage Deprotometalation-Trapping —providing the experimental data, mechanistic causality, and validated protocols necessary to select the optimal route for your workflow.
Mechanistic Overview & Strategic Divergence
The synthesis of 8-bromopyrido[2,3-b]pyrazine fundamentally relies on either a "bottom-up" cyclization or a "top-down" C-H functionalization.
-
Method A (De Novo Condensation): Relies on the bimolecular condensation of a pre-brominated diamine (4-bromo-2,3-diaminopyridine) with a 1,2-dicarbonyl compound (such as glyoxal).
-
Method B (Deprotometalation-Trapping): Utilizes a synergistic mixed-metal base to regioselectively deprotonate the highly electron-deficient parent pyrido[2,3-b]pyrazine, followed by electrophilic trapping with bromine[2].
Workflow comparing De Novo Condensation and Late-Stage Deprotometalation for synthesis.
Quantitative Benchmarking
When selecting a synthetic route, the choice heavily depends on whether you are scaling up a single target or generating a diverse library of analogs. The table below summarizes the core performance metrics of both methodologies based on established literature[1],[2].
| Parameter | Method A: De Novo Condensation | Method B: Deprotometalation-Trapping |
| Starting Material | 4-Bromo-2,3-diaminopyridine | Pyrido[2,3-b]pyrazine core |
| Reagents | 1,2-Dicarbonyl (e.g., Glyoxal), AcOH | LiTMP, ZnCl₂·TMEDA, Br₂ |
| Typical Yield | 75–90% | 40–70% |
| Regioselectivity | Absolute (Dictated by starting material) | High (C-8 position is most acidic) |
| Reaction Temperature | Reflux (70–120 °C) | Cryogenic (-20 °C) |
| Primary Advantage | Highly scalable, excellent efficiency for simple cores | Late-stage diversification of complex, pre-existing cores |
| Primary Limitation | Pre-functionalized precursors can be costly or unstable | Moisture-sensitive, requires strict Schlenk techniques |
Method A: De Novo Condensation (Bottom-Up)
The condensation of an ortho-diamine with a 1,2-dicarbonyl is the classical approach to pyrazine ring formation. For the 8-bromo derivative, 4-bromo-2,3-diaminopyridine is reacted with an aqueous glyoxal solution[3].
Causality & Mechanistic Insights
Glacial acetic acid is deliberately chosen as the solvent. It serves a dual purpose: it dissolves the highly polar diamine and acts as a mild acid catalyst. The acidic protons activate the carbonyl oxygen of glyoxal, increasing its electrophilicity. This facilitates the initial nucleophilic attack by the more nucleophilic amine group of the diamine. Subsequent dehydration and intramolecular imine formation yield the fused pyrazine ring.
Step-by-Step Protocol
This protocol is designed as a self-validating system. In-process monitoring ensures the reaction does not proceed to degradation.
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2,3-diaminopyridine (1.0 equiv, 10 mmol) in glacial acetic acid (100 mL).
-
Addition: Add 40% aqueous glyoxal (1.05 equiv, 10.5 mmol) dropwise at room temperature. Note: A slight excess of glyoxal ensures complete consumption of the diamine without promoting extensive oligomerization.
-
Cyclization: Heat the reaction mixture to 80 °C and stir for 1.5 hours.
-
Self-Validation Check: Monitor via TLC (eluent: 1:1 EtOAc/Hexane). The disappearance of the highly polar diamine baseline spot and the emergence of a UV-active, less polar product spot confirms successful cyclization.
-
-
Workup: Cool the mixture to room temperature and pour it slowly into 300 mL of crushed ice/water. Cautiously neutralize the acidic mixture with saturated aqueous NaHCO₃ until the pH reaches ~7.
-
Isolation: Filter the resulting yellow precipitate through a Büchner funnel, wash thoroughly with cold distilled water, and dry under high vacuum. Recrystallize from hot ethanol to yield pure 8-bromopyrido[2,3-b]pyrazine.
Method B: Late-Stage Deprotometalation-Trapping (Top-Down)
Direct electrophilic aromatic substitution (e.g., using Br₂/FeBr₃) on the pyrido[2,3-b]pyrazine core is notoriously difficult due to the extreme electron deficiency of the fused system. Instead, a directed deprotometalation strategy is employed[2].
Causality & Mechanistic Insights
Using a standard lithium base (like n-BuLi or LDA) on pyrido[2,3-b]pyrazine leads to catastrophic nucleophilic addition to the ring or decomposition of the unstable lithiated intermediate. To circumvent this, a sterically hindered base, Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is used to regioselectively deprotonate the most acidic C-8 position.
Crucially, this is done in the presence of an in situ trapping agent: ZnCl₂·TMEDA . As soon as the C-8 lithiated species forms, it immediately transmetalates with the zinc complex to form a stable organozinc intermediate. This zincate is stable at -20 °C, preventing ring-opening, yet remains sufficiently nucleophilic to react with elemental bromine[2].
Step-by-Step Protocol
Requires strict anhydrous conditions and Schlenk line techniques.
-
Base Preparation: In a flame-dried Schlenk flask under argon, prepare LiTMP by adding n-BuLi (1.2 equiv, 1.6 M in hexanes) dropwise to a solution of 2,2,6,6-tetramethylpiperidine (1.2 equiv) in anhydrous THF at -20 °C. Stir for 15 minutes.
-
Substrate & Additive Mixture: In a separate flame-dried flask, dissolve the parent pyrido[2,3-b]pyrazine derivative (1.0 equiv, 1.0 mmol) and ZnCl₂·TMEDA (1.0 equiv, 1.0 mmol) in 2 mL anhydrous THF. Cool the mixture strictly to -20 °C.
-
Deprotometalation: Add the LiTMP solution dropwise to the substrate/zinc mixture at -20 °C. Stir for 30 minutes.
-
Self-Validation Check: To confirm zincation, quench a 0.1 mL aliquot with D₂O. Mass spectrometry (LC-MS) analysis showing >95% deuterium incorporation at the C-8 position validates successful metalation prior to halogenation.
-
-
Electrophilic Trapping: Add Br₂ (2.0 equiv, 2.0 mmol) dropwise to the dark reaction mixture. Stir for an additional 1 hour at -20 °C.
-
Quenching & Workup: Quench the reaction by adding 5 mL of saturated aqueous Na₂S₂O₃ to reduce excess bromine. Extract the aqueous layer with EtOAc (3 × 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the 8-bromo derivative.
Conclusion & Recommendations
For early-stage discovery programs requiring large quantities of the unmodified 8-bromopyrido[2,3-b]pyrazine scaffold, Method A (De Novo Condensation) is unequivocally the superior choice. It is highly scalable, does not require cryogenic conditions, and provides excellent yields.
Conversely, if your program involves late-stage functionalization of a complex, highly decorated pyrido[2,3-b]pyrazine analog where building the ring from scratch is synthetically prohibitive, Method B (Deprotometalation-Trapping) is the necessary approach. While it demands rigorous anhydrous techniques and typically offers moderate yields, the ability to selectively brominate the C-8 position of a mature pharmacophore is invaluable for structure-activity relationship (SAR) exploration.
References
- Title: Synthesis and Properties of 8 Bromopyrido 2,3 B Pyrazine Source: Benchchem URL
- Title: From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines Source: MDPI URL
- Title: Condensation of an amine with glyoxal Source: ChemSpider Synthetic Pages URL
Sources
Comparative Analysis of the Physicochemical Properties of Pyrido[2,3-b]pyrazine Isomers
Introduction & Structural Overview
Pyrido-pyrazines represent a privileged class of nitrogen-containing heterocycles widely utilized in the development of kinase inhibitors, optoelectronic materials, and agrochemicals. The strategic placement of nitrogen atoms within the aromatic framework profoundly influences the physicochemical profile of the molecule, dictating its solubility, lipophilicity, and target-binding affinity.
The profound impact of nitrogen positioning is best illustrated by the "Necessary Nitrogen Atom" concept in medicinal chemistry. Research has demonstrated that replacing a single CH group with a nitrogen atom to transition from a[1,5]naphthyridine analog to a pyrido[2,3-b]pyrazine scaffold can yield up to a 1300-fold improvement in cellular potency against specific targets[1]. This guide provides an objective, data-driven comparison of pyrido[2,3-b]pyrazine against its positional isomer, pyrido[3,4-b]pyrazine, and outlines field-proven protocols for their regioselective synthesis and characterization.
Physicochemical Properties: Pyrido[2,3-b]pyrazine vs. Pyrido[3,4-b]pyrazine
The fusion of a pyridine ring with a pyrazine ring yields isomers that differ exclusively in the position of the pyridine nitrogen. However, this subtle structural variation alters the electronic distribution, dipole moment, and intermolecular hydrogen-bonding capacity.
Quantitative Data Summary
| Physicochemical Property | Pyrido[2,3-b]pyrazine | Pyrido[3,4-b]pyrazine | Causality / Structural Implication |
| Molecular Weight | 131.13 g/mol | 131.13 g/mol | Identical mass; differences are purely topological[2]. |
| Melting Point | 139–143 °C | 97 °C | The[2,3-b] fusion creates a localized electron-dense region, facilitating stronger intermolecular dipole-dipole interactions in the crystal lattice[3],[4]. |
| Boiling Point | 253.9 °C | 273.5 °C | The [3,4-b] isomer exhibits a higher boiling point, likely due to a more symmetrical distribution of heteroatoms stabilizing the liquid phase[3],[4]. |
| logP (Lipophilicity) | ~1.02 | ~1.67 | The contiguous arrangement of heteroatoms in the [2,3-b] isomer enhances its hydration shell in aqueous media, lowering lipophilicity[3]. |
| pKa (Basicity) | ~1.25 | ~1.44 | Both are weak bases. The electron-withdrawing pyrazine ring heavily depresses the basicity of the pyridine nitrogen[3]. |
| *Note: Values for pyrido[3,4-b]pyrazine are predictive estimates based on structurally similar halogenated derivatives. |
Regioselectivity in Synthesis
When synthesizing substituted pyrido[2,3-b]pyrazines via the condensation of 2,3-diaminopyridine with unsymmetrical α-oxocarbonyl compounds, two distinct regioisomers (e.g., 2-substituted vs. 3-substituted) can form. Because the biological activity of these regioisomers often diverges drastically, controlling their formation is a critical parameter in drug development.
Mechanistic Insight: The reaction proceeds via an aminal intermediate. Under thermodynamic control (high temperature, neutral/basic solvent like DMF), a mixture of isomers is typically obtained. However, under kinetic control (low temperature, acidic solvent like trifluoroacetic acid), the differential nucleophilicity of the amino groups on the 2,3-diaminopyridine is amplified. This forces the reaction down a single energetic pathway, leading to high regioselectivity (often >98% for the favored isomer)[5].
Fig 1: Regioselective synthesis workflow of pyrido[2,3-b]pyrazine isomers under varying conditions.
Self-Validating Experimental Protocols
Protocol A: Regioselective Synthesis of Pyrido[2,3-b]pyrazine Derivatives
Objective: To synthesize a specific regioisomer with >95% purity by leveraging kinetic control.
-
Preparation: Dissolve 1.0 equivalent of 2,3-diaminopyridine in anhydrous trifluoroacetic acid (TFA) under an inert argon atmosphere.
-
Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Low temperature suppresses the thermodynamically driven equilibration of the aminal intermediate, enforcing strict kinetic control[5].
-
Addition: Slowly add 1.05 equivalents of the unsymmetrical α-oxocarbonyl compound dropwise over 30 minutes to prevent localized thermal spikes.
-
Reaction: Stir the mixture at 0 °C for 4 hours. Validation: Monitor the conversion via LC-MS until the starting material is consumed.
-
Quenching & Isolation: Neutralize the mixture carefully with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.
-
Structural Validation: Confirm regioselectivity using 2D NMR (HMBC/HSQC) to verify the carbon-proton connectivity at the newly formed pyrazine ring, ensuring the system is self-validating.
Protocol B: Empirical Determination of logP (Shake-Flask Method)
Objective: To empirically validate the lipophilicity differences between pyrido-pyrazine isomers.
-
Phase Saturation: Prepare a biphasic system of 1-octanol and phosphate-buffered saline (PBS, pH 7.4). Saturate each phase with the other by vigorous stirring for 24 hours, then separate. Causality: Pre-saturation prevents volume changes during the actual experiment, ensuring concentration calculations remain accurate.
-
Dissolution: Dissolve exactly 1.0 mg of the pyrido[2,3-b]pyrazine isomer in 1.0 mL of the pre-saturated 1-octanol.
-
Partitioning: Add 1.0 mL of the pre-saturated PBS to the octanol solution in a sealed vial. Shake vigorously at 25 °C for 1 hour to reach thermodynamic equilibrium.
-
Separation: Centrifuge the vial at 3000 rpm for 15 minutes to ensure complete phase separation and eliminate micro-emulsions.
-
Quantification & Validation: Extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the compound in each phase using HPLC-UV against a standard calibration curve.
-
Calculation: Calculate logP as log10([ConcentrationOctanol]/[ConcentrationPBS]) .
Conclusion
The selection between pyrido[2,3-b]pyrazine and pyrido[3,4-b]pyrazine scaffolds—and the management of their respective regioisomers—must be driven by the specific physicochemical requirements of the target application. By leveraging low-temperature acidic condensation, researchers can tightly control regioselectivity, ensuring the reproducible synthesis of high-fidelity molecular probes and therapeutics.
References
-
The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines, and their preparation via regioselective condensation reaction Source: ResearchGate URL:[Link]
-
Pyrido[3,4-b]pyrazine | C7H5N3 | CID 638007 Source: PubChem - NIH URL:[Link]
Sources
Validating the Mechanism of Action of Bioactive Pyrido[2,3-b]pyrazine Derivatives: A Comparative Technical Guide
Introduction: The Pyrido[2,3-b]pyrazine Scaffold in Drug Discovery
The pyrido[2,3-b]pyrazine scaffold has emerged as a privileged pharmacophore in modern drug discovery, exhibiting profound versatility across oncological, antiviral, and antimicrobial applications (1)[1]. Characterized by a six-membered heterocyclic aromatic ring fused with a pyridine moiety, this core structure provides unique hydrogen-bond acceptor sites and a highly tunable hydrophobic center (2)[2].
For researchers and drug development professionals, validating the mechanism of action (MoA) of these derivatives requires rigorous benchmarking against standard-of-care therapeutics. This guide provides an objective, data-driven comparison of pyrido[2,3-b]pyrazine derivatives acting as kinase and polymerase inhibitors, supported by field-proven experimental protocols.
Mechanistic Validation: Overcoming Kinase Resistance
First-generation tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib revolutionized the treatment of non-small-cell lung carcinoma (NSCLC) by targeting the epidermal growth factor receptor (EGFR) (). However, acquired resistance—frequently driven by the T790M gatekeeper mutation—renders these drugs ineffective by increasing the receptor's affinity for ATP and introducing steric hindrance.
Pyrido[2,3-b]pyrazine derivatives are uniquely positioned to bypass this resistance mechanism. Structure-activity relationship (SAR) studies reveal that by remaining unsubstituted at the 2-position and incorporating bulky moieties (e.g., 2,3-dihydro-1,4-benzodioxin-6-yl) at the 3-position, these compounds achieve optimal spatial orientation within the mutated ATP-binding pocket. Furthermore, their ability to act as dual inhibitors (e.g., targeting both EGFR and downstream Akt1 or PI3K) effectively severs the survival signaling cascade from multiple angles (3)[3].
EGFR and PI3K/Akt signaling cascade modulated by dual-action pyrido[2,3-b]pyrazine inhibitors.
Comparative Performance Data
To objectively evaluate the efficacy of pyrido[2,3-b]pyrazine derivatives, we benchmark their quantitative performance against established clinical agents in both oncological and antiviral paradigms.
Table 1: Anticancer Efficacy in EGFR-Mutated NSCLC Models
(Data extracted from phenotypic screens using sensitive PC9 and erlotinib-resistant PC9-ER cell lines)
| Compound | Target Profile | PC9 EC50 (µM) | PC9-ER EC50 (µM) | Mechanistic Advantage |
| Gefitinib (Control) | EGFR (Wild-type/Sensitizing) | ~0.02 | >10.0 | Susceptible to T790M steric hindrance |
| Compound 33m | EGFR / Akt1 | 0.09 | 0.15 | Overcomes acquired resistance mutations |
Table 2: Antiviral Efficacy and Cardiotoxicity Profiling
(Data comparing human cytomegalovirus (HCMV) polymerase inhibitors[4])
| Compound | Target | HCMV EC50 (µM) | hERG IC50 (µM) | Therapeutic Index |
| Ganciclovir (Control) | HCMV DNA Polymerase | 2.50 | N/A | High systemic toxicity profile |
| Compound 27 | HCMV DNA Polymerase | 0.33 | >30.0 | >120 (Reduced lipophilicity) |
Experimental Protocols: Self-Validating Systems
A robust validation pipeline must not only measure efficacy but also control for off-target liabilities. The following methodologies detail the causality behind each experimental choice, ensuring that the assays function as self-validating systems.
High-throughput screening and validation workflow for pyrido[2,3-b]pyrazine derivatives.
Protocol A: Phenotypic Screening via Clonogenic Assay (Anticancer Validation)
Purpose: To quantify the long-term anti-proliferative effects of the compounds on resistant cell lines. Causality: Acute metabolic assays (e.g., MTT) only measure short-term viability and can be confounded by transient metabolic shifts[1]. The clonogenic assay evaluates the fundamental ability of a single cell to undergo unlimited division, which is the definitive hallmark of oncogenic survival.
Step-by-Step Methodology:
-
Cell Seeding & Internal Controls: Seed matched sensitive (PC9) and resistant (PC9-ER) cell lines at low density (e.g., 500 cells/well) in 6-well plates. Self-Validation: Using an isogenic matched pair isolates the resistance mutation as the sole variable. Include a vehicle control (DMSO) to establish a baseline 100% plating efficiency.
-
Compound Administration: Treat cells with a logarithmic dose-response range of the pyrido[2,3-b]pyrazine derivative (e.g., 0.01 µM to 10 µM) alongside gefitinib as the positive control.
-
Incubation & Fixation: Incubate for 10-14 days until control colonies reach >50 cells. Wash with cold PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.5% crystal violet.
-
Quantification: Count colonies and calculate the surviving fraction. Causality of Readout: A shift in the EC50 curve specifically in the PC9-ER line confirms the derivative's ability to bypass the T790M mutation.
Protocol B: Electrophysiological hERG Counter-Screen (Toxicity Validation)
Purpose: To evaluate the cardiotoxic potential (QT prolongation) of the derivatives. Causality: Highly lipophilic nitrogen-containing heterocycles are notorious for off-target binding to the human ether-à-go-go-related gene (hERG) potassium channel. By replacing a carbon atom in the naphthyridinone ring with a nitrogen to form the pyrido[2,3-b]pyrazine core, the overall lipophilicity (LogP) is reduced. This structural optimization inherently prevents the molecule from partitioning into the hydrophobic hERG binding pocket (4)[4].
Step-by-Step Methodology:
-
Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the hERG channel. Self-Validation: Use a known hERG blocker (e.g., E-4031) as a positive control to validate the assay's sensitivity.
-
Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration. Causality: Direct electrophysiological recording is the gold standard because it measures actual ion flux, avoiding the false-positive rates associated with surrogate biochemical displacement assays.
-
Perfusion & Recording: Apply depolarizing voltage steps to activate the channels, followed by repolarization to elicit tail currents. Perfuse the pyrido[2,3-b]pyrazine derivative (e.g., Compound 27) at increasing concentrations[4].
-
Data Analysis: Measure the reduction in tail current amplitude. An IC50 > 30 µM indicates minimal cardiotoxic liability, validating the structural safety of the scaffold[4].
References
-
Title: 1 Source: Benchchem
-
Title: 4 Source: PMC (nih.gov)
-
Title: 2 Source: Asian Journal of Research in Chemistry (ajrconline.org)
-
Title: 3 Source: RSC Publishing
-
Title: Source: Semmelweis University (semmelweis.hu)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Multicomponent synthesis of pyrido[2,3- b ]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05365B [pubs.rsc.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 8-Bromopyrido[2,3-b]pyrazine
As a Senior Application Scientist overseeing drug discovery and organic synthesis workflows, I frequently observe laboratories treating all solid intermediates with the same baseline precautions. However, handling 8-Bromopyrido[2,3-b]pyrazine (CAS: 1443286-07-4) requires a more nuanced, mechanistically driven approach.
The very properties that make this brominated heterocyclic compound a privileged scaffold in medicinal chemistry—specifically its favorable aqueous solubility and exceptional membrane permeability[1]—also make it a covert exposure hazard. Because it is designed to cross biological membranes efficiently, accidental dermal exposure can lead to rapid systemic absorption. Furthermore, the 8-bromo substituent is a highly reactive electrophile tailored for palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Sonogashira couplings)[1]. In a biological context, electrophiles can act as haptens, binding to nucleophilic proteins and potentially causing severe skin sensitization.
To ensure both scientific integrity and operator safety, every protocol described below is designed as a self-validating system, grounded in authoritative laboratory safety standards[2].
Physicochemical & Hazard Data Summary
Before handling the material, operators must understand the physical parameters that dictate the required engineering controls and Personal Protective Equipment (PPE).
| Property | Value | Operational Implication |
| CAS Number | 1443286-07-4 | Unique identifier for SDS tracking and inventory management. |
| Molecular Weight | 210.03 g/mol | Essential for precise stoichiometric calculations in cross-coupling. |
| Physical Form | Solid | Presents a particulate inhalation hazard during transfer. |
| Core Scaffold | Fused pyrazine ring | High membrane permeability; accelerates transdermal absorption. |
| Reactive Site | 8-Bromo position | Highly electrophilic; acts as a potential skin sensitizer. |
Core PPE Matrix and Mechanistic Rationale
Do not rely on standard, single-layer PPE. The matrix below outlines the exact specifications required for handling this compound, explaining the causality behind each choice.
| PPE Category | Specification | Mechanistic Rationale |
| Hand Protection | Double-layered Nitrile (≥ 5 mil thickness) | Nitrile provides excellent resistance to halogenated organics. Double-gloving is mandatory because the highly permeable pyrazine scaffold can accelerate breakthrough times if the outer glove is compromised by coupling solvents (e.g., DMF, DMSO). |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Standard safety glasses leave gaps. Goggles prevent ocular exposure to fine, electrophilic dust that may aerosolize due to static electricity during weighing. |
| Body Protection | Flame-Resistant (FR) Lab Coat & Long Pants | Protects against secondary hazards. Cross-coupling reactions utilizing this building block often require highly flammable solvents and pyrophoric catalysts (e.g., Palladium on carbon). |
| Respiratory | N95 or P100 Particulate Respirator | Required only if weighing outside a fume hood (highly discouraged). The primary control must always be a certified chemical fume hood to capture airborne particulates. |
Operational Workflow: Step-by-Step Methodologies
Protocol A: Safe Dispensing and Weighing
Objective: Prevent particulate aerosolization and dermal contact during mass transfer.
-
Environmental Verification: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm).
-
Static Mitigation: Wipe the exterior of the 8-Bromopyrido[2,3-b]pyrazine container and the weighing spatula with a static-dissipative cloth. Solid heterocycles are prone to static cling, which can cause the powder to scatter unexpectedly.
-
PPE Donning: Equip FR lab coat, chemical splash goggles, and two pairs of nitrile gloves.
-
Transfer: Open the vial strictly inside the fume hood. Use a dedicated anti-static micro-spatula to transfer the solid into a pre-tared, sealable reaction vessel (e.g., a Schlenk flask or a septum-capped vial).
-
Sealing: Seal the vessel before removing it from the fume hood.
-
Decontamination: Wipe down the balance and hood surface with a solvent compatible with the compound (e.g., a damp paper towel with ethanol or acetone) to capture any microscopic dust. Dispose of the outer gloves immediately after the transfer.
Protocol B: Spill Response and Decontamination
Objective: Rapid containment of electrophilic solids without generating airborne dust.
-
Isolate: If a spill occurs outside the hood, immediately isolate the area. Do not sweep the powder, as this generates inhalable dust.
-
Containment: Cover the solid spill with damp, absorbent paper towels (using water or a mild solvent like ethanol) to suppress dust formation.
-
Collection: Carefully scoop the damp towels and the absorbed chemical using a non-sparking tool into a compatible, sealable hazardous waste container.
-
Surface Neutralization: Wash the spill area with a mild alkaline detergent solution. The electrophilic nature of the 8-bromo position makes it susceptible to degradation under basic conditions, neutralizing residual traces.
-
Disposal: Label the container as "Halogenated Organic Solid Waste."
Safety Workflow Visualization
The following workflow diagram maps the logical progression of safety checkpoints when handling 8-Bromopyrido[2,3-b]pyrazine.
Figure 1: Standard operating workflow and PPE checkpoints for 8-Bromopyrido[2,3-b]pyrazine.
Waste Disposal Plan
Due to the presence of the halogen (bromine) and the nitrogen-rich heterocyclic core, 8-Bromopyrido[2,3-b]pyrazine must never be disposed of in standard organic waste or down the drain.
-
Solid Waste: Empty vials, contaminated gloves, and spill cleanup materials must be placed in a solid hazardous waste bin specifically designated for Halogenated Organics .
-
Liquid Waste: Post-reaction mixtures (e.g., aqueous workup layers or organic filtrates) must be segregated into Halogenated Liquid Waste carboys. Mixing halogenated waste with non-halogenated waste can lead to dangerous exothermic reactions or complicate municipal incineration processes[2].
References
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". National Academies Press. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
